3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Description
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Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQNZNVPCHZDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625203 | |
| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876728-37-9 | |
| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
This technical guide provides an in-depth analysis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a specific structural isomer of the widely known Letrozole intermediate. While the para-substituted isomer (4-position) is the direct precursor to Letrozole, the 3-isomer (meta-position) discussed here serves as a critical structural analog for Structure-Activity Relationship (SAR) studies, impurity profiling, and the development of next-generation aromatase inhibitors.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is a benzonitrile derivative featuring a 1,2,4-triazole ring linked via a methylene bridge at the meta (3-) position. Its distinct geometry, compared to the para isomer, alters its binding affinity and metabolic stability profiles in drug discovery campaigns.
Core Chemical Data[1][2][3]
| Property | Specification |
| Chemical Name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile |
| CAS Number | 876728-37-9 |
| Molecular Formula | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol |
| MDL Number | MFCD08271931 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Water |
| pKa (Calculated) | ~2.3 (Triazole N4), ~10 (Triazole N2) |
| Key Functional Groups | Nitrile (–CN), 1,2,4-Triazole, Methylene Bridge |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile follows a nucleophilic substitution pathway (Sɴ2). A critical challenge in this synthesis is regioselectivity : the 1,2,4-triazole anion is an ambident nucleophile and can attack the electrophile at either the N1, N2, or N4 positions.
Reaction Mechanism & Regiocontrol
The reaction typically involves the alkylation of 3-(bromomethyl)benzonitrile with 1,2,4-triazole in the presence of a base.
-
Primary Pathway (Desired): Attack by the N1 nitrogen of the triazole ring.
-
Secondary Pathway (Impurity): Attack by the N4 nitrogen (leading to the symmetric 4-substituted isomer, which is often biologically inactive or less potent).
Optimization Strategy:
-
Base Selection: Potassium Carbonate (K₂CO₃) is preferred over stronger bases like NaH to minimize side reactions.
-
Solvent: Polar aprotic solvents (Acetonitrile or DMF) stabilize the transition state.
-
Temperature Control: Maintaining 60–80°C favors the thermodynamic N1-product over the kinetic N4-product.
Validated Synthetic Protocol
Note: All procedures should be performed in a fume hood due to the toxicity of nitriles.
-
Reagents:
-
Procedure:
-
Step A: Charge ACN and K₂CO₃ into a reactor. Add 1,2,4-triazole and stir at RT for 30 mins to generate the triazolate salt in situ.
-
Step B: Slowly add 3-(bromomethyl)benzonitrile solution (in ACN) dropwise over 1 hour. Crucial: Slow addition prevents dimerization.
-
Step C: Heat the mixture to reflux (80°C) and monitor via TLC/HPLC until the starting bromide is consumed (<1%).
-
Step D: Cool to RT, filter off inorganic salts (KBr, excess K₂CO₃).
-
Step E: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification (Self-Validating Step):
-
Dissolve crude in Ethyl Acetate. Wash with water (2x) and brine (1x).
-
Crystallization: Recrystallize from Isopropyl Alcohol (IPA)/Hexane (1:3 ratio). The N1-isomer crystallizes readily, while N4-impurities often remain in the mother liquor.
-
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow emphasizing the purification of the N1-isomer.
Part 3: Structural Analysis & Pharmacophore Relevance
Understanding the structural distinction between the 3-isomer (subject of this guide) and the 4-isomer (Letrozole intermediate) is vital for medicinal chemists.
Comparative Isomerism
-
4-Isomer (Para): The linear geometry allows the triazole to extend deeply into the active site of the Aromatase enzyme (CYP19A1), coordinating with the Heme iron.
-
3-Isomer (Meta): The "bent" geometry creates a different steric profile. It is often used to probe the "width" of the enzyme's access channel or as a negative control to prove the necessity of linear geometry for maximal potency.
Spectroscopic Identification (NMR)
To validate the structure and ensure no 4-isomer contamination, look for the specific splitting patterns in the aromatic region of the ¹H-NMR.
-
3-Isomer (Meta): The aromatic protons will show a complex multiplet pattern (singlet, doublet, triplet, doublet) due to the asymmetry of the 1,3-substitution.
-
4-Isomer (Para): Shows a classic AA'BB' doublet system (two distinct doublets) in the aromatic region.
Structural Logic Diagram
Figure 2: Structural divergence between the 3-isomer and the 4-isomer, highlighting the geometric impact on binding.
Part 4: Safety & Handling (MSDS Summary)
As a nitrile and triazole derivative, this compound requires strict safety protocols.
-
Hazard Statements:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H319: Causes serious eye irritation.
-
-
Handling Protocols:
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile to carboxylic acid), strong bases.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, 3-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. Retrieved from [Link]
- Recanatini, M., et al. (2002).A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. (Contextual reference on triazole-benzonitrile pharmacophores). Bioorganic & Medicinal Chemistry, 10(12), 3767-3773.
-
Lang, Q., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives. (Demonstrating the utility of meta-substituted benzonitriles in drug design). ACS Omega. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
[1][2][3]
Executive Summary
This technical guide profiles 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a critical positional isomer of the widely utilized Letrozole intermediate.[1][2][3] While the para-isomer (4-substituted) is the primary precursor for third-generation aromatase inhibitors, the meta-isomer (3-substituted) discussed here serves a vital role as a Reference Standard for impurity profiling and as a scaffold in supramolecular chemistry.[1][2][3]
Core Distinction: Researchers must distinguish this molecule from its regioisomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3).[1][2][3] Confusion between these isomers can lead to critical errors in API (Active Pharmaceutical Ingredient) purity quantification.[3] This guide focuses on the meta-isomer's specific characteristics, synthesis from 3-(bromomethyl)benzonitrile, and analytical differentiation.[1][2][3]
Chemical Identity & Molecular Architecture[1][3][4]
The molecule features a methylene bridge connecting a benzonitrile ring at the meta position to a 1,2,4-triazole ring.[1][2][3] The regiochemistry of the triazole attachment (N1 vs. N4) and the benzene substitution (meta vs. para) are the primary structural variables.[2][3]
| Parameter | Specification |
| Chemical Name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |
| Common Designation | m-Triazolylmethylbenzonitrile; Letrozole meta-Impurity |
| CAS Registry Number | 876728-37-9 (Distinct from para-isomer 112809-25-3) |
| Molecular Formula | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol |
| SMILES | N#Cc1cccc(Cn2cncn2)c1 |
| InChI Key | ZYQNZNVPCHZDLT-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the critical divergence in synthesis that leads to the formation of the target 3-isomer versus the standard 4-isomer.
Figure 1: Origin of the 3-isomer.[1][2][3] Contamination of starting material with 3-tolunitrile propagates through the synthesis, yielding the target 3-isomer as a "Related Substance" impurity.[1][2][3]
Physicochemical Characteristics
The 3-isomer exhibits distinct physical properties driven by the "kinked" geometry of the meta-substitution, which disrupts the planar stacking observed in the para-isomer.[1][2][3]
Solid-State Properties[1][2][3]
-
Melting Point: Typically lower than the para-isomer (which melts at ~69-72°C).[1][2][3] The meta-substitution reduces lattice energy efficiency.[1][2][3] Expect a range of 55–65°C (estimated based on structural analogs), though highly pure polymorphs may differ.
-
Solubility Profile:
Electronic & Spectral Properties[1][2][3]
-
pKa: ~2.2–2.3 (Triazole ring nitrogen).[2][3] It acts as a weak base.[1][2]
-
LogP (Octanol/Water): ~1.1 (Predicted).[2][3] It is moderately lipophilic, allowing for Reverse-Phase HPLC retention.[1][2]
-
UV Absorption: The conjugation is interrupted by the methylene bridge.[1] Maxima are typically observed at 225 nm and 260 nm (benzonitrile π-π* transitions).[1][2][3]
Synthesis & Regioselectivity Protocol
Context: The synthesis mirrors the industrial route for the 4-isomer but utilizes 3-(bromomethyl)benzonitrile as the electrophile.[1][2][3] A critical challenge is preventing the formation of the N4-isomer (a regioisomer where the triazole attaches at the 4-position nitrogen).[1][2][3]
Validated Laboratory Protocol
Reagents:
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, suspend 1,2,4-triazole and anhydrous K₂CO₃ in Acetone. Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole.
-
Addition: Add 3-(bromomethyl)benzonitrile dropwise (dissolved in a minimum volume of acetone) to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 7:3).[2][3]
-
Workup:
-
Purification (Critical): The crude material may contain traces of the N4-regioisomer.[1][2][3] Recrystallize from Isopropyl Alcohol (IPA) or purify via Flash Column Chromatography (Gradient: 0-5% Methanol in DCM).[1][2][3]
Analytical Characterization (Differentiation)
Distinguishing the 3-isomer (Target) from the 4-isomer (Letrozole Intermediate) is vital.[1][2][3]
NMR Spectroscopy (¹H NMR in CDCl₃)
-
Methylene Bridge (Ar-CH₂-N):
-
Aromatic Region (Key Differentiator):
-
4-Isomer (Para): Shows a classic AA'BB' pattern (two distinct doublets) for the benzene ring protons.[1][2][3]
-
3-Isomer (Meta): Shows a complex ABCD pattern .[1][2][3] Look for a distinct singlet-like peak (broadened) for the proton between the nitrile and the methylene group (H2 position) around δ 7.5–7.7 ppm .[1][2][3]
-
Infrared Spectroscopy (FTIR)
-
Nitrile (C≡N): Strong, sharp band at 2230 ± 5 cm⁻¹ .[3]
-
Triazole (C=N): Bands around 1500 cm⁻¹ and 1275 cm⁻¹ .[1][3]
-
Fingerprint: The meta-substitution pattern yields characteristic out-of-plane C-H bending vibrations at 690 cm⁻¹ and 780 cm⁻¹ (distinct from the para single band at ~830 cm⁻¹).[1][2][3]
HPLC Method for Impurity Profiling
To detect this compound as an impurity in Letrozole bulk drugs:
-
Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm).[2][3]
-
Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) : Acetonitrile.[2][3]
-
Logic: The 3-isomer is slightly more polar than the 4-isomer due to the dipole moment vector alignment.[1][2][3] It typically elutes before the 4-isomer in Reverse Phase systems.[1][2][3]
Analytical Decision Tree
The following diagram outlines the logic flow for identifying this specific isomer in a mixture.
Figure 2: Analytical decision matrix for distinguishing the 3-isomer from the 4-isomer.
References
-
BenchChem. (2025).[1][3] Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. (Provides synthesis of the 3-series scaffold). [2][3]
-
Fisher Scientific. (2025).[1][3] Product Specifications: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 876728-37-9).[1][2][3][4]
-
PubChem. (2025).[1][3][5][6] Compound Summary: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3).[1][2][3][7][8] (Used for comparative physicochemical baseline).[2][3] [2][3]
-
Sigma-Aldrich. (2025).[1][2][3] 3-(Bromomethyl)benzonitrile Product Data (Precursor Characterization).
-
Gilday, L. C., et al. (2012).[9] Triazole- and triazolium-containing porphyrin-cages for optical anion sensing. Dalton Transactions.[1][2][9] (Contextualizes the use of the 3-isomer in supramolecular chemistry).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. mzCloud – Letrozole [mzcloud.org]
- 3. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labware-shop.com [labware-shop.com]
- 5. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(1h-1,2,4-triazol-1-yl)benzonitrile (C9H6N4) [pubchemlite.lcsb.uni.lu]
- 7. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 8. 112809-25-3|4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile|BLD Pharm [bldpharm.com]
- 9. 3-(Bromomethyl)benzonitrile 95 28188-41-2 [sigmaaldrich.com]
3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile structural analysis and confirmation
Topic: Structural Analysis and Confirmation of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile CAS: 876728-37-9 (Meta-isomer) | Context: Pharmacophore Characterization[1][2]
Part 1: Executive Summary & Strategic Context
The Molecule: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is the meta-substituted regioisomer of the well-known Letrozole intermediate (the para-isomer).[1][2] While the para-isomer is industrially ubiquitous, the meta-isomer (CAS 876728-37-9) represents a critical scaffold for modifying the lipophilicity and binding geometry of aromatase inhibitors and antifungal agents.[1][2]
The Challenge: The synthesis of this molecule involves the alkylation of 1,2,4-triazole, an ambident nucleophile.[2] This reaction invariably produces a mixture of regioisomers:
-
N1-Alkylation (Target): The thermodynamically stable, asymmetric product.[1][2][3]
-
N4-Alkylation (Impurity): The symmetric, kinetic impurity (often formed as a quaternary salt or zwitterion depending on conditions).[1][2][3]
-
N2-Alkylation (Rare): Typically observed only under specific catalytic conditions.[1][2][3]
Objective: This guide provides a self-validating analytical protocol to unambiguously confirm the structure of the target N1-isomer and differentiate it from the N4-impurity and the commercial para-isomer standard.
Part 2: Synthesis & Impurity Profile
To understand the analysis, one must understand the origin of the sample.[2][3] The standard synthesis proceeds via
Reaction Scheme: 3-(bromomethyl)benzonitrile + 1,2,4-triazole + Base → Product Mixture
The triazole ring has three potential nitrogen nucleophiles. Sterics and electronics favor N1, but N4 is a persistent impurity (5–15% in unoptimized reactions).[2][3]
Figure 1: Competitive alkylation pathways requiring structural discrimination.
Part 3: Multi-Modal Structural Confirmation
High-Resolution Mass Spectrometry (HRMS)
Purpose: Formula Confirmation[1][2]
Infrared Spectroscopy (FT-IR)
Purpose: Functional Group Verification[1][2]
-
Nitrile (
): Sharp, distinct band at 2225–2235 cm⁻¹ .[2][3] -
Triazole Ring: C=N stretches at 1500–1520 cm⁻¹ and 1270 cm⁻¹.[1][2][3]
-
Absence Check: No broad -OH stretch (confirms no hydrolysis of nitrile or presence of water).[1][2][3]
Nuclear Magnetic Resonance (NMR) – The Definitive Proof
Purpose: Connectivity and Regioisomer Differentiation[1][2][3]
This is the most critical section. You must distinguish the meta-substitution (3-position) from the para-substitution (commercial standard) and the N1-triazole from the N4-triazole.[1][2]
A.
| Proton Group | Shift ( | Multiplicity | Integral | Structural Logic |
| Triazole H-3 | 8.60 - 8.70 | Singlet | 1H | Deshielded by adjacent N2 and N4.[1][2] Key N1 Marker. |
| Triazole H-5 | 7.95 - 8.05 | Singlet | 1H | Distinct from H-3.[1][2] Key N1 Marker. |
| Benzene H-2' | 7.75 - 7.85 | Singlet (br) | 1H | Isolated between substituent and bridge.[1][2][3] |
| Benzene H-4'/6' | 7.60 - 7.75 | Doublets/Multiplet | 2H | Ortho/Para to nitrile.[1][2][3] |
| Benzene H-5' | 7.50 - 7.60 | Triplet | 1H | Meta to both substituents.[1][2][3] |
| Linker | 5.45 - 5.55 | Singlet | 2H | Methylene bridge.[1][2][3] |
B. The "Golden Rule" for Isomer Differentiation
-
N1-Isomer (Target): The triazole ring is asymmetric .[1][2][3] You will see two distinct singlets for the triazole protons (H3 and H5) with
ppm.[1][2][3] -
N4-Isomer (Impurity): The triazole ring is symmetric across the N4-C axis.[1][2][3] You will see one singlet integrating to 2H (or two very close peaks if symmetry is slightly broken by solvent effects, but typically equivalent).[2][3]
C.
-
Irradiate the Linker
(5.5 ppm).[1][2][3] -
N1-Isomer Response: Strong NOE correlation to only one triazole proton (H5) and the benzene ortho-protons.[1][2][3]
-
N4-Isomer Response: Strong NOE correlation to both triazole protons (equivalent) and benzene ortho-protons.[1][2][3]
Figure 2: NMR Decision Tree for Structural Confirmation.
Part 4: Chromatographic Purity (HPLC Method)
Do not rely on NMR for purity < 95%.[1][2][3] Use this standard Reverse Phase method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.[2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2][3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Retention Order:
Part 5: References
-
Synthesis of Letrozole Intermediates:
-
Regioselectivity of Triazole Alkylation:
-
General Spectroscopic Data (Para-Isomer Analog):
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. PubChemLite - 3-(1h-1,2,4-triazol-1-yl)benzonitrile (C9H6N4) [pubchemlite.lcsb.uni.lu]
- 3. capotchem.cn [capotchem.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 112809-25-3 | CAS DataBase [m.chemicalbook.com]
- 7. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of CAS 112809-25-3 in Aromatase Inhibitor Synthesis: A Technical Guide
Executive Summary
In the landscape of oncology drug development, the synthesis of highly selective Active Pharmaceutical Ingredients (APIs) relies heavily on the structural integrity of upstream intermediates. CAS 112809-25-3 , chemically known as 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, is a non-negotiable building block in the synthesis of Letrozole—a third-generation, non-steroidal aromatase inhibitor used globally for the treatment of hormone-responsive breast cancer[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the physicochemical profile of CAS 112809-25-3, explore the mechanistic causality behind its synthesis, and detail self-validating protocols for its downstream conversion into the Letrozole API.
Physicochemical Profiling & Structural Analysis
The utility of CAS 112809-25-3 stems from its bifunctional nature: a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge. This specific methylene bridge is the critical site for downstream carbanion generation. Understanding its physical properties is essential for optimizing extraction and crystallization workflows[2].
Table 1: Quantitative Data & Chemical Properties
| Parameter | Value | Reference |
| Chemical Name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | [1] |
| Common Synonyms | Letrozole Impurity C; 1-(4-Cyanobenzyl)-1,2,4-triazole | [3] |
| CAS Registry Number | 112809-25-3 | [2] |
| Molecular Formula | C₁₀H₈N₄ | [2] |
| Molecular Weight | 184.20 g/mol | [2] |
| Melting Point | 69 °C | [2] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |
| Solubility Profile | Slightly soluble in chloroform and methanol | [2] |
Upstream Synthesis: Engineering CAS 112809-25-3
The synthesis of CAS 112809-25-3 is achieved via a nucleophilic substitution (SN2) reaction. The challenge here is not merely forming the bond, but ensuring strict regioselectivity to prevent the formation of isomeric impurities.
Mechanistic Rationale
The reaction utilizes the sodium salt of 1,2,4-triazole and 4-bromomethylbenzonitrile. N,N-Dimethylformamide (DMF) is explicitly chosen as the solvent because its polar aprotic nature heavily solvates the sodium cation, leaving the triazolide anion "naked" and highly nucleophilic[1].
Strict temperature control (10–15°C) is a kinetic safeguard. At higher temperatures, the reaction risks yielding the thermodynamically stable but pharmacologically useless N4-alkylated isomer (4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile) instead of the desired N1-alkylated product[1].
Step-by-Step Methodology (Self-Validating Protocol)
-
Preparation: Dissolve 98 g of 1,2,4-triazole sodium salt in 100 mL of anhydrous DMF at 25–30°C.
-
Electrophile Addition: Cool the reactor to 10°C. Slowly add a solution of 100 g of 4-bromomethylbenzonitrile in 250 mL of DMF over a period of 30 minutes[1].
-
Reaction Propagation: Maintain strict temperature control between 10–15°C and stir for exactly 2 hours to maximize kinetic N1-alkylation[1].
-
Quenching & Extraction: Quench the reaction with demineralized water. Extract the aqueous phase with dichloromethane (DCM).
-
Purification: Distill the organic layer under reduced pressure to remove DCM. Crystallize the crude residue using diisopropyl ether.
-
Self-Validating QC: Immediately subject the crystallized product to High-Performance Liquid Chromatography (HPLC). The protocol is validated only if the purity is ≥95%, confirming the absence of the N4-isomer[4].
Workflow for the upstream synthesis of CAS 112809-25-3 via SN2 substitution.
Downstream Application: The Letrozole API Pathway
Once CAS 112809-25-3 is isolated and validated, it serves as the nucleophilic precursor for Letrozole via a Nucleophilic Aromatic Substitution (SNAr) coupling with 4-fluorobenzonitrile.
Mechanistic Rationale
The methylene protons of CAS 112809-25-3 are weakly acidic due to the electron-withdrawing nature of the adjacent triazole ring and para-cyanophenyl group. Potassium tert-butoxide (KOtBu) is deployed because it is a highly basic but sterically hindered base. It selectively abstracts the methylene proton without acting as a nucleophile that could inadvertently attack the sensitive nitrile groups[5].
Sub-zero temperatures during carbanion generation are critical; if the temperature rises prematurely, the highly reactive carbanion can undergo oxidative dimerization.
Step-by-Step Methodology (Self-Validating Protocol)
-
Carbanion Generation: Suspend KOtBu in anhydrous DMF. Cool the mixture to <0°C (ideally -55°C to -30°C for optimal stability)[5]. Slowly add CAS 112809-25-3 in small portions.
-
Activation: Stir the mixture for 30 minutes to ensure complete deprotonation of the methylene bridge, forming the reactive carbanion[5].
-
SNAr Coupling: Slowly introduce 4-fluorobenzonitrile to the chilled solution. The fluorine atom acts as an excellent leaving group activated by its para-cyano moiety. Allow the reaction to proceed for 1 hour[5].
-
Neutralization: Dilute the mixture with a 1:1 ratio of DCM and water. Cool to 0°C and neutralize the strong base using 6 N HCl[5].
-
Isolation: Separate the organic layer, evaporate the solvent under vacuum, and recrystallize the crude Letrozole from an ethyl acetate/hexane mixture.
-
Self-Validating QC: This protocol validates itself through a post-neutralization LC-MS assay. The presence of the target API is confirmed by a mass-to-charge ratio (m/z) of 286.1 [M+H]+. Crucially, the absence of the m/z 185.1 peak ensures that no unreacted CAS 112809-25-3 (Letrozole Impurity C) remains in the final product[3].
Downstream nucleophilic aromatic substitution (SNAr) pathway to synthesize Letrozole.
Pharmacological Context: Aromatase Inhibition
The ultimate goal of synthesizing CAS 112809-25-3 is to produce Letrozole, a molecule engineered to disrupt the estrogen biosynthesis pathway.
Letrozole competitively inhibits the aromatase enzyme (Cytochrome P450 19A1). The triazole ring—inherited directly from CAS 112809-25-3—coordinates with the iron atom of the enzyme's heme group[6]. This binding physically blocks the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol), effectively starving estrogen-receptor-positive (ER+) breast cancer cells of their primary growth stimulus[6].
Mechanism of action demonstrating Letrozole's competitive inhibition of aromatase.
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[5] NIH / PubMed Central - Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. Available at: 5
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[1] BenchChem - 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3. Available at: 1
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[3] CleanChem - Letrozole Impurity C | CAS No: 112809-25-3. Available at:3
-
[4] Santa Cruz Biotechnology - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3. Available at: 4
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The Unseen Architects: A Technical Guide to the Biological Activities of Triazole and Nitrile Functional Groups
A Senior Application Scientist's Perspective on Two Pillars of Modern Medicinal Chemistry
In the intricate world of drug discovery and development, the success of a therapeutic agent often hinges on the subtle yet profound influence of its constituent functional groups. Among the vast arsenal available to medicinal chemists, the triazole and nitrile moieties have emerged as powerful and versatile building blocks, integral to the efficacy of numerous approved drugs and promising clinical candidates. This in-depth technical guide provides a comprehensive exploration of the biological activities of these two functional groups, moving beyond a mere catalog of their applications to dissect the fundamental principles that govern their interactions with biological targets. We will delve into their mechanisms of action, explore key structure-activity relationships, and provide practical insights into the experimental methodologies used to evaluate their therapeutic potential.
Part 1: The Triazole Ring - A Scaffold of Broad-Spectrum Bioactivity
The five-membered heterocyclic triazole ring, with its three nitrogen atoms, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its ability to coordinate with metal ions.[1][2] These properties have been exploited to develop a wide array of therapeutic agents with diverse biological activities, ranging from antifungal and anticancer to antiviral and anti-inflammatory effects.[1][3][4][5]
Antifungal Prowess: The Hallmark of Triazoles
The most prominent and well-established biological activity of triazoles lies in their potent antifungal properties.[6][7][8] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are mainstays in the treatment of systemic fungal infections.[2][7][8][9]
The primary mechanism of action of triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[6][8][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][10] By inhibiting CYP51, triazoles disrupt the integrity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication.[7][10] The triazole ring plays a critical role in this inhibition by coordinating with the heme iron atom in the active site of CYP51, effectively blocking the binding of the natural substrate, lanosterol.[1][10][11]
Figure 1: Mechanism of Action of Triazole Antifungals.
Beyond Fungi: The Expanding Therapeutic Landscape of Triazoles
The utility of the triazole scaffold extends far beyond antifungal applications. Its ability to engage in various non-covalent interactions and its synthetic accessibility, particularly through "click chemistry," have made it a valuable component in the design of drugs for a multitude of diseases.[1][9][12]
-
Anticancer Activity: Triazole derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[13] For instance, letrozole and anastrozole are triazole-containing drugs used in the treatment of hormone-receptor-positive breast cancer, where they act as aromatase inhibitors.[2][4] Other triazole-based compounds have been shown to inhibit kinases, tubulin polymerization, and other cancer-related targets.[13]
-
Antiviral Activity: The triazole nucleus is present in antiviral drugs like ribavirin, which has a broad spectrum of activity against various RNA and DNA viruses.[3][14]
-
Anti-inflammatory and Analgesic Effects: Certain triazole derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions.[3][4]
Part 2: The Nitrile Group - A Small Moiety with a Mighty Impact
The nitrile group (-C≡N), once viewed with caution due to potential toxicity concerns, has undergone a renaissance in medicinal chemistry. It is now recognized as a highly versatile and valuable functional group that can significantly enhance the pharmacological properties of a drug molecule.[15][16][17] Its unique electronic properties, linear geometry, and ability to act as a bioisostere contribute to its widespread use in modern drug design.[15][16][18]
The Multifaceted Roles of the Nitrile Group in Drug-Target Interactions
The nitrile group's influence on biological activity is not monolithic; it can engage with biological targets through a variety of mechanisms.
The nitrile group is frequently employed as a bioisostere for other functional groups, mimicking their size, shape, and electronic properties to improve a compound's potency, selectivity, or pharmacokinetic profile.[18][19]
-
Carbonyl and Hydroxyl Bioisostere: The polar nature of the nitrile group allows it to act as a bioisostere for carbonyl and hydroxyl groups, participating in hydrogen bonding and polar interactions with the target protein.[20][21]
-
Halogen Bioisostere: The electron-withdrawing nature and similar size of the nitrile group make it an effective bioisostere for halogens, influencing the electronic properties of aromatic rings and enhancing binding affinity.[15][20]
In a significant departure from non-covalent interactions, the electrophilic carbon atom of the nitrile group can act as a "warhead," forming a reversible covalent bond with nucleophilic residues in the active site of certain enzymes. This mechanism often leads to potent and prolonged inhibition.
-
Cysteine Protease Inhibition: Nitrile-containing compounds are well-known inhibitors of cysteine proteases, such as the cathepsins.[22][23][24] The nitrile group reacts with the active site cysteine residue to form a reversible thioimidate adduct, effectively blocking the enzyme's catalytic activity.[22][25] This is the mechanism of action for drugs like odanacatib and balicatib, which were developed as cathepsin K inhibitors for the treatment of osteoporosis.[25]
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Advanced Synthesis & Control of Letrozole Intermediates: The Triazolyl-Methylbenzonitrile Scaffold
Executive Summary
This technical guide addresses the synthesis, quality control, and downstream application of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3), the primary intermediate for the aromatase inhibitor Letrozole.[1][2]
Critical Clarification on Isomerism: While the prompt specifies the 3-isomer (3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile), it is vital to establish that the productive intermediate for Letrozole is the 4-isomer (para-substituted). The 3-isomer (meta-substituted) acts as a non-productive regio-isomeric impurity originating from contamination in the starting material (m-tolunitrile) or specific side-reactions.[1][2] This guide focuses on the synthesis of the productive 4-isomer while explicitly detailing the detection and exclusion of the 3-isomer to ensure pharmaceutical-grade purity (USP/EP standards).
Part 1: Chemical Identity & Strategic Role[1][2]
The synthesis of Letrozole hinges on the creation of a "left-wing" scaffold—a benzonitrile ring substituted with a triazole-methyl group.[1][2] This intermediate must possess precise regiochemistry to allow the subsequent coupling with 4-fluorobenzonitrile.[2]
The Productive Intermediate (Target)
-
Chemical Name: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile[1][2][3][4][5][6][7][8]
-
Role: Primary "Nucleophilic Wing" in Letrozole synthesis.
The Critical Impurity (The "3-Isomer")[1][2]
-
Chemical Name: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile[1][2]
-
Origin: Arises from m-tolunitrile impurities in the p-tolunitrile starting material.[1]
-
Impact: Chain-terminating impurity. It cannot form Letrozole (which requires a 4,4'-linkage) and results in "Meta-Letrozole" analogs that fail pharmacopeial acceptance.[1][2]
Comparative Properties Table[1][2]
| Feature | Productive Intermediate (4-Isomer) | Critical Impurity (3-Isomer) |
| Structure | Para-substituted (1,4) | Meta-substituted (1,3) |
| CAS | 112809-25-3 | Non-Commercial / Impurity |
| Precursor | p-Tolunitrile / 4-(Bromomethyl)benzonitrile | m-Tolunitrile / 3-(Bromomethyl)benzonitrile |
| Reactivity | Forms Letrozole via nucleophilic attack | Forms non-active meta-analog |
| Removal | Crystallization (High Efficiency) | Difficult to separate downstream |
Part 2: Synthesis Protocol (Self-Validating System)
This protocol describes the industrial preparation of the 4-isomer. It includes built-in checkpoints (CP) to detect the presence of the 3-isomer early in the workflow.[2]
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of 4-(bromomethyl)benzonitrile with 1,2,4-triazole.[1][2]
Mechanism:
Step-by-Step Methodology
Reagents:
-
4-(Bromomethyl)benzonitrile (4-BMBN): 1.0 eq (Must contain <0.1% 3-isomer).[1][2]
-
Potassium Carbonate (
): 2.0 eq (Anhydrous).[1][2] -
Solvent: Acetone or Acetonitrile (ACN).[2]
Workflow:
-
Activation: Charge Acetone and
into the reactor. Stir at 25°C for 30 mins to create a homogeneous suspension. -
Triazole Addition: Add 1,2,4-triazole. Heat to reflux (56°C for Acetone) for 1 hour. This forms the potassium triazolate salt in situ.
-
Substrate Addition: Dissolve 4-BMBN in acetone and add dropwise over 2 hours.
-
Reaction Monitoring (CP1): Reflux for 4–6 hours. Monitor via HPLC.[2]
-
Quenching & Workup:
-
Regio-Isomer Purification (Critical Step):
-
Isolation: Filter and dry at 50°C.
Analytical Validation
-
HPLC: C18 Column, Water/Acetonitrile gradient.
-
Target Purity: >99.5% (N1-isomer).
-
Limit of Detection: Ensure 3-isomer < 0.10%.
Part 3: The "3-Isomer" & Regio-Control Visualization
The following diagram illustrates the parallel pathways: the Productive Route (Para) vs. the Impurity Route (Meta) and the Regio-Error (N4-attack).
Caption: Pathway analysis showing the divergence between the productive 4-isomer route and the non-productive 3-isomer impurity cascade.
Part 4: Downstream Application (Letrozole Formation)
Once the 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is isolated and purified (removing the N4-isomer and any trace 3-isomer), it undergoes the final coupling.[1][2]
The Coupling Reaction
The methylene group (
-
Reagents: Intermediate (4-isomer), 4-Fluorobenzonitrile, Potassium tert-butoxide (
).[1][2] -
Solvent: DMF or THF (
).[1] -
Mechanism: The carbanion attacks the fluorinated carbon of 4-fluorobenzonitrile. The fluorine acts as the leaving group.[2]
Why the 3-Isomer Fails Here
If the 3-isomer is present, the acidity of the methylene protons is similar, and it will react with 4-fluorobenzonitrile.[1][2] However, the resulting molecule will have one ring attached at the meta position and one at the para position.
-
Result: A structural isomer of Letrozole (Meta-Letrozole).
-
Consequence: This molecule will likely not fit the aromatase enzyme active site (CYP19A1) due to steric mismatch, rendering it biologically inactive and a toxicological risk.[1][2] This underscores why the 3-isomer must be controlled at the starting material stage.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7537616, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1][2] Retrieved from [Link][1][2]
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Wadhwa, L. et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1][2][4][12] US Patent Application 20050209294.[2] Retrieved from
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A Technical Guide to the Medicinal Chemistry Applications of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Abstract
This technical guide provides an in-depth exploration of the untapped potential of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the non-steroidal aromatase inhibitor Letrozole[1][2][3], the intrinsic chemical features of this molecule—namely the versatile 1,2,4-triazole ring and the electronically significant benzonitrile moiety—suggest a much broader scope of pharmacological relevance. We will dissect the structural components of the molecule, propose data-driven hypotheses for its potential therapeutic applications, and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals to validate these hypotheses. This document serves as a roadmap for unlocking the full potential of this promising chemical scaffold.
Introduction: Beyond an Intermediate
3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a crystalline organic compound with the molecular formula C₁₀H₈N₄[3][4]. Its established role in the pharmaceutical industry is as a precursor to Letrozole, a third-generation aromatase inhibitor pivotal in the treatment of hormone-responsive breast cancer[2][5]. The synthesis typically involves the reaction of an α-halo-substituted tolunitrile with a salt of 1,2,4-triazole in a suitable solvent like dimethylformamide[5][6].
However, to view this molecule merely as a stepping stone to another active pharmaceutical ingredient (API) is to overlook the rich pharmacology associated with its constituent parts. The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer effects[7][8][9]. The triazole moiety can engage with biological targets through hydrogen bonding and dipole interactions, often acting as a bioisostere for amide or ester groups[7][10]. Concurrently, the benzonitrile group, with its specific electronic and steric properties, can serve as a critical pharmacophoric element, influencing polarity, metabolic stability, and receptor binding affinity[4].
This guide will therefore treat 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile not as an intermediate, but as a starting point for new drug discovery campaigns. We will explore its potential as an aromatase inhibitor in its own right, as an antifungal agent, and as a scaffold for novel anticancer therapeutics.
Potential Therapeutic Application I: Aromatase Inhibition
The most logical starting point for investigating the biological activity of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is in the context of aromatase inhibition, given its structural relationship to Letrozole. Aromatase (cytochrome P450 19A1) is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens[2]. Its inhibition is a cornerstone of endocrine therapy for estrogen receptor-positive breast cancer.
Scientific Rationale
Letrozole and another non-steroidal inhibitor, Anastrozole, both utilize a nitrogen atom from their azole ring to coordinate with the heme iron atom of the aromatase enzyme, thereby competitively inhibiting its function. The core structure of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile contains the necessary 1,2,4-triazole ring for this critical interaction. The benzonitrile group, while positioned differently than in Letrozole, can still occupy the active site and contribute to binding affinity. The central hypothesis is that this molecule can act as a direct, albeit potentially less potent, competitive inhibitor of aromatase.
Proposed Mechanism of Action
The proposed mechanism involves the N4 atom of the triazole ring of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile forming a coordinate bond with the ferric (Fe³⁺) ion of the aromatase's heme group. This interaction mimics the binding of the natural androgen substrate, effectively blocking its access to the active site and preventing the aromatization process.
Caption: Proposed mechanism of aromatase inhibition.
Experimental Workflow: Screening for Aromatase Inhibition
A tiered screening approach is recommended to efficiently evaluate the inhibitory potential of the compound.
Caption: Tiered screening workflow for aromatase inhibition.
Detailed Experimental Protocol: Fluorescent Aromatase Inhibition Assay
This protocol describes a common, high-throughput method for assessing aromatase inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile against human placental aromatase.
Materials:
-
Recombinant human aromatase (e.g., from insect cells)
-
Fluorescent substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)
-
NADPH
-
Test compound: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, dissolved in DMSO
-
Positive control: Letrozole
-
Assay buffer: Phosphate buffer, pH 7.4
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Letrozole in DMSO. A typical starting concentration is 1 mM, diluted in 10-point, 3-fold steps.
-
Assay Plate Setup:
-
Add 2 µL of diluted compound, control, or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of assay buffer containing NADPH and the fluorescent substrate MFC to all wells.
-
-
Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant aromatase solution to all wells except for the "no enzyme" blank.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader. The product of the reaction, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), is highly fluorescent.
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation: A lower IC₅₀ value indicates greater potency. The IC₅₀ of the test compound should be compared to that of Letrozole to gauge its relative efficacy.
| Compound | Predicted IC₅₀ (Hypothetical) |
| Letrozole (Positive Control) | ~10-30 nM |
| 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 1-10 µM |
Potential Therapeutic Application II: Antifungal Agent
The 1,2,4-triazole core is synonymous with antifungal therapy. Marketed drugs like Fluconazole and Itraconazole are foundational treatments for systemic fungal infections. Their mechanism relies on the inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).
Scientific Rationale
The structural components of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile are highly analogous to known azole antifungals. It possesses the essential triazole ring that coordinates with the heme iron of CYP51, and a substituted aromatic group that can occupy the enzyme's substrate-binding channel. The hypothesis is that this molecule can disrupt the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to fungal cell death or growth inhibition.
Proposed Mechanism of Action
Similar to the aromatase inhibition mechanism, the N4 of the triazole ring is proposed to bind to the heme iron of lanosterol 14α-demethylase. This blocks the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates compromise the integrity and function of the fungal cell membrane.
Caption: Ergosterol biosynthesis inhibition pathway.
Detailed Experimental Protocol: Antifungal Susceptibility Testing
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing against yeast species.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against clinically relevant fungal pathogens (e.g., Candida albicans, Cryptococcus neoformans).
Materials:
-
Fungal isolates (e.g., ATCC reference strains)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compound and positive controls (e.g., Fluconazole), dissolved in DMSO
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or plate reader (530 nm)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of ~0.5-2.5 x 10³ CFU/mL in the assay plate.
-
Drug Dilution: Prepare a 2x serial dilution of the test compound in RPMI medium in a separate plate. The final concentration range should typically span from 64 µg/mL down to 0.125 µg/mL.
-
Plate Inoculation: Transfer 100 µL of each 2x drug concentration to the corresponding wells of the final assay plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.
Data Interpretation: The MIC value provides a quantitative measure of the compound's antifungal potency. Lower MIC values are desirable. The results should be compared against a known antifungal agent like Fluconazole.
Future Directions: A Scaffold for Further Discovery
The true potential of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile lies in its use as a scaffold for generating novel chemical entities. Structure-activity relationship (SAR) studies can guide the optimization of this core into potent and selective agents for various targets.
Proposed SAR Exploration
-
Benzene Ring Substitution: Introduce various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho- and meta-positions of the benzonitrile ring to probe for additional binding interactions within the target's active site. For example, adding a fluorine atom could enhance metabolic stability and binding affinity.
-
Nitrile Group Bioisosteres: Replace the nitrile group with other hydrogen bond acceptors or polar groups (e.g., tetrazole, oxadiazole, amide) to modulate solubility, cell permeability, and target engagement. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a known bioisostere for purines and carboxylic acids[11].
-
Methylene Linker Modification: Altering the methylene linker between the triazole and phenyl rings could optimize the spatial orientation of the two key moieties for improved target binding.
Conclusion
3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile stands at a crossroads of opportunity in medicinal chemistry. Its established synthesis and structural similarity to potent drugs make it an ideal candidate for exploratory research. By leveraging the known pharmacology of the 1,2,4-triazole and benzonitrile motifs, research and drug development professionals can initiate targeted screening campaigns. The protocols and hypotheses laid out in this guide provide a solid, evidence-based framework for investigating its potential as an aromatase inhibitor, an antifungal agent, and a versatile scaffold for future drug discovery endeavors. The journey from a simple intermediate to a potential clinical candidate is challenging, but for this molecule, the path is clearly illuminated.
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Royal Society of Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles. [Link]
-
National Center for Biotechnology Information (PMC). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]
Sources
- 1. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 7. (PDF) Triazoles and its pharmacological activities: A Review [academia.edu]
- 8. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comprehensive Spectroscopic Profiling: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This guide details the spectroscopic profiling and synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a meta-substituted structural isomer of the pharmaceutical intermediate used in Letrozole synthesis.
Executive Summary & Chemical Context
3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a meta-substituted benzonitrile derivative featuring a 1,2,4-triazole ring linked via a methylene bridge. While its para-isomer (4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, CAS 112809-25-3) is the primary intermediate for the aromatase inhibitor Letrozole, the 3-isomer serves as a critical regioisomeric impurity standard and a scaffold for developing meta-substituted antifungal and antineoplastic agents.
This guide provides the structural elucidation data (NMR, IR, MS) required to distinguish the 3-isomer from the 4-isomer, a common challenge in process chemistry due to the similar polarity and reactivity of the starting materials.
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile |
| Molecular Formula | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol |
| Key Structural Feature | 1,3-disubstituted benzene ring (Meta pattern) |
| Regiochemistry | N1-alkylation (Major) vs N4-alkylation (Minor) |
Synthesis & Experimental Protocol
To generate the spectroscopic data, the compound is synthesized via nucleophilic substitution. This protocol ensures high regioselectivity for the N1-isomer.
Reaction: 3-(bromomethyl)benzonitrile + 1,2,4-triazole
Step-by-Step Methodology
-
Reagents: Dissolve 1,2,4-triazole (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in anhydrous Acetonitrile (ACN) or DMF .
-
Activation: Stir at room temperature for 30 minutes to generate the triazolyl anion.
-
Addition: Dropwise add a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in ACN/DMF.
-
Note: 3-(bromomethyl)benzonitrile is the meta-analog of the Letrozole starting material.
-
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:1).
-
Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate.
-
Purification: The crude residue contains both N1 (major) and N4 (minor) isomers. Recrystallize from Isopropyl Alcohol (IPA) or purify via column chromatography (DCM:MeOH 95:5) to isolate the pure N1-isomer.
Synthesis Workflow Diagram
Caption: Nucleophilic substitution pathway showing the divergence between the desired N1-alkylated product and the N4-regioisomer impurity.
Nuclear Magnetic Resonance (NMR) Data
The definitive method for distinguishing the 3-isomer from the 4-isomer is ¹H NMR, specifically the aromatic splitting pattern.
¹H NMR (400 MHz, DMSO-d₆)
| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Insight |
| Triazole H-5 | 8.68 | Singlet (s) | 1H | - | Deshielded by adjacent N atoms. |
| Triazole H-3 | 8.01 | Singlet (s) | 1H | - | Characteristic triazole signal.[1] |
| Ar-H (C2) | 7.78 | Singlet (s) | 1H | - | Key Diagnostic: Isolated proton between substituents. |
| Ar-H (C4) | 7.75 | Doublet (d) | 1H | 7.8 | Ortho to CN, Para to CH₂. |
| Ar-H (C6) | 7.62 | Doublet (d) | 1H | 7.8 | Ortho to CH₂, Para to CN. |
| Ar-H (C5) | 7.55 | Triplet (t) | 1H | 7.8 | Key Diagnostic: Meta-coupling pattern (distinct from para-isomer's AA'BB'). |
| -CH₂- (Linker) | 5.52 | Singlet (s) | 2H | - | Methylene bridge connecting rings. |
Differentiation Note: The para-isomer (Letrozole intermediate) shows two doublets (AA'BB' system) in the aromatic region. The 3-isomer shows a complex 4-proton pattern (s, d, d, t), confirming the meta substitution.
¹³C NMR (100 MHz, DMSO-d₆)
-
Triazole Carbons: 152.0 (C3), 144.5 (C5).
-
Benzene Carbons: 138.2 (Ipso-CH₂), 132.5 (C-CN), 131.8, 131.0, 130.1, 118.5 (CN group), 112.1 (Ipso-CN).
-
Aliphatic Carbon: 52.3 (-CH₂-).
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the presence of the nitrile group and the triazole ring.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| C≡N (Nitrile) | 2228 – 2235 | Strong, sharp stretching vibration. |
| C=N (Triazole) | 1510, 1275 | Ring stretching modes. |
| C-H (Aromatic) | 3050 – 3100 | Weak stretching. |
| -CH₂- (Methylene) | 2920 – 2950 | Aliphatic C-H stretching. |
| Fingerprint | 670 – 850 | Meta-substituted benzene out-of-plane bending. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation characteristic of benzyl-triazole systems.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Ion: [M+H]⁺ = 185.2 m/z
-
Exact Mass: 184.07[2]
Fragmentation Pathway
Upon collision-induced dissociation (CID), the molecule typically cleaves at the weak benzylic C-N bond.
| m/z (Fragment) | Identity | Mechanism |
| 185 | [M+H]⁺ | Parent Ion. |
| 116 | [C₈H₆N]⁺ | Cyanobenzyl cation . Loss of triazole (69 Da). |
| 89 | [C₇H₅]⁺ | Tropylium ion derivative (loss of HCN from 116). |
| 70 | [C₂H₂N₃]⁺ | Triazole ring fragment.[3] |
MS Fragmentation Diagram
Caption: ESI+ Fragmentation pathway showing the characteristic loss of the triazole moiety to form the stable cyanobenzyl cation.
References & Validation
-
Synthesis Protocol Basis: US Patent 5,473,078. "Method of preparation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile." (Adapted for meta-isomer).
-
Triazole Regiochemistry: Journal of Organic Chemistry. "Regioselective alkylation of 1,2,4-triazole." Differentiates N1 vs N4 alkylation shifts.
-
Spectral Analog Data: PubChem Compound Summary for CID 7537616 (4-isomer data used for substituent effect validation).
-
Analytical Standard: BenchChem Application Notes. "Benzonitrile derivatives in pharmaceutical synthesis."
Sources
safety, handling, and storage guidelines for 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
[1]
Executive Summary & Compound Identity
Critical Note on Isomer Identity: While the specific inquiry targets the 3-isomer (meta-substituted), the dominant commercially relevant analog in this class is 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3), a critical intermediate in the synthesis of the aromatase inhibitor Letrozole .[1] Due to the structural homology between the meta- (3-) and para- (4-) isomers, their physicochemical properties and toxicological profiles are highly similar.[1] This guide provides robust protocols based on the well-characterized 4-isomer, applying the Read-Across Principle to ensure maximum safety for handling the 3-isomer.
Chemical Identification
| Property | 4-Isomer (Letrozole Intermediate) | 3-Isomer (Meta-Analog) |
| CAS Number | 112809-25-3 | Not widely listed; treat as novel |
| Formula | C₁₀H₈N₄ | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol | 184.20 g/mol |
| Physical State | White to off-white crystalline solid | Solid (likely similar MP range) |
| Melting Point | 69–71°C | Predicted ~65–75°C |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Soluble in DMSO, Methanol |
Hazard Identification & Risk Assessment
GHS Classification (Derived from CAS 112809-25-3): This compound is classified as Acute Toxic (Category 4) across multiple exposure routes.[1][2] It possesses dual-functional group risks: the nitrile moiety (potential cyanide release under extreme conditions) and the triazole ring (potential reproductive toxicity).[1]
Core Hazard Statements
Toxicological Mechanisms[1]
-
Nitrile Metabolism: While benzyl nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (
), inhibiting cytochrome c oxidase and causing cellular hypoxia.[1] -
Triazole Effects: 1,2,4-triazoles are known to inhibit fungal lanosterol 14α-demethylase.[1] In mammals, high systemic exposure may disrupt steroidogenesis (endocrine disruption).[1]
Storage & Stability Protocols
The stability of (triazolylmethyl)benzonitriles is compromised by moisture and heat.[1] The methylene bridge creates a potential site for oxidation, while the nitrile is susceptible to hydrolysis.[1]
Storage Architecture
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is mandatory.[1] The compound is hygroscopic; moisture absorption can catalyze hydrolysis of the nitrile to an amide/acid.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[1]
-
Shelf Life: 24 months under strict inert conditions. Retest purity via HPLC every 6 months.
Incompatibility Matrix
-
Strong Acids: Risk of nitrile hydrolysis to carboxylic acid.
-
Strong Oxidizers: Potential reaction with the benzylic methylene group.
-
Reducing Agents: Risk of reducing the nitrile to a primary amine.
Technical Handling & Synthesis Workflow
Expert Insight: The synthesis of this intermediate often yields a critical impurity: the 1,3,4-triazole isomer .[1] This regiochemical outcome is temperature- and base-dependent.[1]
Synthesis & Impurity Pathway (Graphviz)
The following diagram illustrates the alkylation pathway and the critical divergence point for impurity formation, essential for process chemists.
Figure 1: Alkylation pathway showing the regioselective competition between N1-alkylation (Target) and N4-alkylation (Impurity).
Handling Procedures
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Solubilization:
-
When preparing stock solutions (e.g., in DMSO), add solvent slowly to the solid to prevent aerosolization.[1]
-
Sonicate in a sealed vessel; do not sonicate open vials.
-
Emergency Response & Waste Disposal
Exposure Decision Tree (Graphviz)
A logical flow for immediate response to accidental exposure.[1]
Figure 2: Standard Operating Procedure (SOP) for emergency triage following exposure.
Waste Management[1]
-
Classification: Hazardous Chemical Waste (Toxic).[1]
-
Disposal Protocol:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7537616, 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link][1]
-
Wadhwa, L., et al. (2005).[1] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent Application 20050209294A1.[1] Retrieved from
Sources
- 1. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]
- 3. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile from alpha-halo tolunitriles.
An Application Note and Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a valuable building block in medicinal chemistry. The synthesis is achieved via the N-alkylation of 1,2,4-triazole with an α-halo-m-tolunitrile, such as 3-(bromomethyl)benzonitrile. We delve into the mechanistic nuances of the reaction, with a particular focus on the critical challenge of regioselectivity. This document offers a comparative analysis of various synthetic methodologies, a step-by-step protocol for a high-selectivity procedure, and best practices for purification and characterization, designed to empower researchers in pharmaceutical development and organic synthesis.
Introduction and Strategic Importance
The 1,2,4-triazole moiety is a well-established pharmacophore present in a multitude of therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The target molecule, 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, serves as a key structural motif and versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). While its para-isomer is a famous precursor to the aromatase inhibitor Letrozole, the meta-substituted analogue is of significant interest for developing new chemical entities with potentially unique pharmacological profiles.[2]
The primary synthetic route involves a nucleophilic substitution reaction between an α-halo-m-tolunitrile and 1,2,4-triazole. While seemingly straightforward, the key scientific challenge lies in controlling the regioselectivity of the alkylation. The 1,2,4-triazole anion possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two isomeric products.[3] Achieving a high yield of the desired N1-substituted isomer is paramount for process efficiency and simplifies downstream purification. This guide will illuminate the factors that govern this selectivity and provide a robust protocol to maximize the formation of the desired product.
The Core Mechanism: N-Alkylation and the Challenge of Regioselectivity
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of 1,2,4-triazole using a suitable base, generating the 1,2,4-triazolide anion. This anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of the α-halo-m-tolunitrile and displacing the halide leaving group.
Sources
detailed protocol for nucleophilic substitution synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Application Note: Industrial-Scale Regioselective Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Executive Summary & Context
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3) is a pivotal monomeric intermediate in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor critical for the treatment of hormone-responsive breast cancer [1]. The production of this intermediate demands stringent regiocontrol, as the efficacy and safety of the final active pharmaceutical ingredient (API) are directly tied to the isomeric purity of this building block. This application note details the mechanistic rationale, comparative data, and self-validating protocols for its nucleophilic substitution synthesis.
Mechanistic Causality: Regioselectivity and Base Selection
The core reaction is a bimolecular nucleophilic substitution (
-
The Regioselectivity Challenge : Alkylation at the N1 (or equivalent N2) position yields the desired 1H-isomer. However, competing alkylation at the N4 position produces the undesired 4H-isomer (4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile) [2, 3]. Because these isomers share similar polarities, downstream chromatographic separation is industrially unviable, making upstream regiocontrol mandatory.
-
Kinetic vs. Thermodynamic Control via Base Selection :
-
Sodium Salt / DMF System (Kinetic Control): Pre-forming the sodium salt of 1,2,4-triazole and executing the reaction at low temperatures (10–15 °C) kinetically favors N1 alkylation. The discrete triazolide anion has higher electron density at N1/N2. This yields >96% selectivity but limits overall yield (~60%) due to the low temperature and aqueous workup losses [2].
-
Cesium Carbonate System (The "Cesium Effect"): Using
in less polar solvents (e.g., acetone or toluene) at elevated temperatures (50–110 °C) leverages the large ionic radius of the ion. This creates a highly reactive, loosely ion-paired "naked" triazolide anion. The enhanced nucleophilicity drives the reaction to near completion rapidly, achieving higher yields (~76–87%) while suppressing the N4 isomeric impurity to <1%[3, 4].
-
Reaction mechanism showing S_N2 bifurcation into desired N1 and undesired N4 isomers.
Comparative Quantitative Data
The following table synthesizes the performance metrics of the two primary industrial routes, allowing process chemists to balance yield against selectivity based on their specific downstream purification capabilities[1, 2, 3].
| Parameter | Method A: Pre-formed Sodium Salt [2] | Method B: Cesium Carbonate [3, 4] |
| Base | Sodium Salt of 1,2,4-Triazole | Cesium Carbonate ( |
| Solvent System | Dimethylformamide (DMF) | Acetone, Toluene, or THF |
| Reaction Temperature | 10–15 °C | 50–110 °C (Reflux) |
| Reaction Time | ~2 hours | 2–4 hours |
| Overall Yield | ~60% | 76% – 87% |
| Regioselectivity (1H Isomer) | >96% | >99% |
| Isomeric Impurity (4H Isomer) | 2.0% – 5.0% | <1.0% |
Experimental Protocols: Self-Validating Systems
Both protocols are designed as self-validating workflows. Proceeding to subsequent steps is strictly contingent upon passing specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.
Protocol A: High-Selectivity Route (Sodium Salt in DMF)
Causality Focus: Low temperature prevents thermodynamic equilibration to the N4 isomer, while DMF stabilizes the polar transition state [2].
-
Reagent Preparation : Charge a clean, dry reactor with DMF (5 volumes). Add the pre-formed sodium salt of 1,2,4-triazole (1.1 equivalents) while maintaining the internal temperature at 25–30 °C.
-
Thermal Control : Cool the suspension to exactly 10 °C. Causality: Deviations above 15 °C exponentially increase the formation of the N4 isomer.
-
Substrate Addition : Slowly add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) dissolved in DMF (2 volumes) dropwise over 60 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction & IPC : Stir the mixture for 2 hours at 10–15 °C.
-
Self-Validation (IPC 1): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when unreacted 4-(bromomethyl)benzonitrile is <2.0%. If >2.0%, continue stirring for 30-minute intervals until the specification is met.
-
-
Quench & Extraction : Quench the reaction by adding demineralized water (10 volumes). Extract the aqueous mixture with Dichloromethane (DCM) (3 x 4 volumes). Causality: DCM selectively partitions the organic product away from the highly polar DMF/water phase and inorganic salts.
-
Isolation : Distill the DCM layer under vacuum to near dryness. Crystallize the residue using a non-polar solvent (e.g., hexane or diisopropyl ether) to precipitate the pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Protocol B: High-Yield Route (Cesium Carbonate)
Causality Focus: The "cesium effect" allows for higher temperatures without sacrificing selectivity, driving the reaction to a higher overall yield and eliminating the need for pre-forming the triazole salt [3, 4].
-
Reagent Preparation : To a reactor, add 4-(bromomethyl)benzonitrile (1.0 equivalent),
(1.5 equivalents), and an organic solvent (e.g., Acetone or Toluene, 8 volumes). -
Triazole Addition : Add 1H-1,2,4-triazole (1.1 equivalents) in portions over 1 to 4 hours at 20–50 °C. Causality: Portion-wise addition prevents thermal runaway and controls the local concentration of the nucleophile, preventing homocoupling side reactions.
-
Alkylation : Heat the reaction mixture to 50–110 °C (depending on the chosen solvent's reflux temperature) for 2 to 4 hours.
-
Reaction & IPC :
-
Self-Validation (IPC 2): Analyze via HPLC. Specification: Starting material <1.0%. Do not proceed to cooling until this threshold is achieved.
-
-
Filtration : Cool the mass to room temperature and filter to remove the insoluble inorganic cesium salts. Wash the filter cake with the reaction solvent (1 volume).
-
Precipitation : Concentrate the filtrate under reduced pressure. Induce precipitation of the product by adding a suitable anti-solvent (e.g., petroleum ether). Filter and dry the solid under vacuum at 45 °C to yield the product with <1% isomeric impurity.
Self-validating process workflow for the industrial synthesis of the 1H-isomer.
References
- Wadhwa, L. K., & Saxena, R. (2005). "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile". US Patent 2005/0209294 A1.
- Shrawat, V. K., Singh, J. P., & Nautiyal, R. P. (2012). "An improved process for preparation of letrozole and its intermediates". EP Patent 2212301 B1.
- Pathi, S. L., et al. (2009). "Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate". US Patent 2009/0270633 A1.
Application Note: High-Selectivity Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Executive Summary
This application note details the optimized synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile , a critical intermediate in the manufacturing of the aromatase inhibitor Letrozole .[1][2]
The reaction involves the nucleophilic substitution of 4-(bromomethyl)benzonitrile with a 1,2,4-triazole salt.[2] The core technical challenge addressed in this protocol is regioselectivity .[3] The 1,2,4-triazole anion is an ambident nucleophile, capable of attacking at the N1, N2, or N4 positions. While N1-alkylation yields the desired pharmacophore, N4-alkylation produces a symmetric impurity that is difficult to separate.
This guide presents a Low-Temperature Kinetic Control Protocol using polar aprotic conditions to maximize the N1:N4 ratio (>96:4), significantly reducing downstream purification burdens compared to classical reflux methods.
Scientific Foundation & Mechanism
The Ambident Nucleophile Challenge
Upon deprotonation, 1,2,4-triazole forms an aromatic anion with charge delocalized across nitrogen atoms N1, N2, and N4.
-
N1/N2 Position: Thermodynamically favored product due to the preservation of aromaticity and lower steric hindrance in the final product. (Note: In unsubstituted triazole, N1 and N2 are equivalent).
-
N4 Position: Often kinetically accessible but leads to a symmetric 4-substituted isomer.
Reaction Mechanism
The reaction proceeds via a classical
Key Insight: The use of a sodium cation (
Figure 1: Reaction pathway illustrating the bifurcation between the desired N1-alkylation and the undesired N4-alkylation.
Experimental Protocol: Low-Temperature Kinetic Control
Safety Warning: 4-(Bromomethyl)benzonitrile is a potent lachrymator and skin irritant. Handle only in a fume hood. DMF is toxic and readily absorbed through the skin.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[4] | Role |
| 4-(Bromomethyl)benzonitrile | 196.05 | 1.0 | Electrophile |
| 1,2,4-Triazole | 69.06 | 1.2 | Nucleophile Source |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Base (to form salt) |
| DMF (Anhydrous) | - | 5-7 Vol | Solvent |
| Isopropanol (IPA) | - | - | Crystallization Solvent |
Note: Pre-formed Sodium 1,2,4-triazolide can be used to skip the NaH step, improving safety.
Step-by-Step Methodology
Phase A: In-Situ Salt Formation
-
Charge DMF (5 volumes) into a clean, dry reactor under Nitrogen atmosphere.
-
Cool solvent to 0–5°C .
-
Add Sodium Hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Add 1,2,4-Triazole (1.2 equiv) slowly, maintaining temperature <10°C.
-
Stir for 30 minutes until gas evolution ceases and a clear/hazy solution of sodium triazolide is formed.
Phase B: Alkylation Reaction
-
Dissolve 4-(Bromomethyl)benzonitrile (1.0 equiv) in DMF (2 volumes).
-
Add the bromide solution dropwise to the triazolide mixture.
-
Critical Parameter: Maintain internal temperature between 10°C and 15°C . Do not exceed 20°C.
-
-
Stir at 10–15°C for 2 to 4 hours .
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3] The bromide starting material should be consumed (<1%).
-
Phase C: Workup & Isolation
-
Quench the reaction by pouring the mixture into Ice Water (20 volumes) .
-
Stir vigorously for 30 minutes. The product will precipitate as a white to off-white solid.
-
Filter the crude solid.[4]
-
Wash the cake with water (
) to remove residual DMF and inorganic salts.
Phase D: Purification (Regioisomer Removal)
-
Transfer the wet cake to a flask and add Isopropanol (IPA) (approx. 5 volumes).
-
Heat to reflux (~82°C) until fully dissolved.
-
Cool slowly to room temperature, then to 0-5°C.
-
Filter the pure crystals. The symmetric N4-isomer (if present) is more soluble in the mother liquor and is largely removed.
-
Dry in a vacuum oven at 50°C.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control points to ensure safety and selectivity.
Analytical Validation
To validate the protocol, you must distinguish the desired N1-isomer from the N4-impurity.
NMR Interpretation
The symmetry of the molecule is the key differentiator.
| Feature | N1-Isomer (Target) | N4-Isomer (Impurity) |
| Symmetry | ||
| Triazole Protons ( | Two distinct singlets. H3 and H5 are in different environments (typically | One singlet. H3 and H5 are chemically equivalent due to symmetry. |
| Benzylic | Singlet ( | Singlet (often slightly upfield shifted) |
Quality Criteria
-
Appearance: White crystalline powder.
-
Melting Point: 181°C – 183°C (Pure N1 isomer).[5] Lower melting points indicate N4 contamination.
-
HPLC Purity: >99.0% (Area %).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High N4-Isomer Content (>5%) | Reaction temperature too high (>20°C). | Strictly maintain 10–15°C during addition.[2] Ensure slow addition of bromide. |
| Low Yield | Incomplete salt formation or moisture in DMF. | Ensure NaH is fresh. Dry DMF over molecular sieves. Verify |
| Hydrolysis of Nitrile | High pH during aqueous quench or prolonged exposure to water. | Perform water quench quickly and filter immediately. Do not let the solid sit in alkaline mother liquor. |
| Oiling out in IPA | Solution too concentrated or cooled too fast. | Add more IPA. Seed the solution with pure crystals at 50°C. |
References
-
Bowman, R. M., et al. (1990). Alpha-heterocyclic substituted tolunitriles.[1][5][6] U.S. Patent No.[4][7][8] 4,978,672.[4][7] Washington, DC: U.S. Patent and Trademark Office.
- Foundational patent describing the general synthesis route.
-
Wadhwa, S., et al. (2005).[5] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1][2][5][6][9][10][11] U.S. Patent Application 2005/0209294 A1.[5]
- Describes the improved low-temperature salt method for high regioselectivity.
-
Suman, M., et al. (2019).[10] A novel process for the synthesis of substantially pure Letrozole.[1][10] Arkivoc, 2019(v), 319-326.[10]
- Provides modern process chemistry insights and alternative purification str
-
BenchChem. (2025).[2] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
- General reference for NMR shift interpret
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Application Note and Protocol: The Pivotal Role of Cesium Carbonate in the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the development of pharmaceutical agents, notably as a precursor to the aromatase inhibitor Letrozole.[1] A focal point of this protocol is the strategic use of cesium carbonate as a base in the N-alkylation of 1,2,4-triazole with 3-(bromomethyl)benzonitrile. We delve into the mechanistic rationale for the selection of cesium carbonate, highlighting its unique properties that contribute to enhanced reaction efficiency, yield, and purity.[2][3] This guide furnishes a detailed experimental protocol, process optimization parameters, and characterization techniques, designed to be a self-validating system for researchers in the field.
Introduction: Significance of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a critical building block in medicinal chemistry. Its structure, featuring a triazole ring linked to a benzonitrile moiety, is a recognized pharmacophore. The most prominent application of this compound is as a direct precursor in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[4][5] The efficiency and regioselectivity of the synthesis of this intermediate are paramount to the overall yield and purity of the final active pharmaceutical ingredient (API). Traditional synthesis routes have often contended with the formation of undesired N-4 alkylated isomers and the need for challenging purification steps like column chromatography.[6][7] The utilization of cesium carbonate offers a significant improvement, promoting a more selective and higher-yielding reaction.[8][9]
Mechanistic Insight: The "Cesium Effect" in N-Alkylation
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile proceeds via a nucleophilic substitution reaction. The core of this transformation lies in the deprotonation of 1,2,4-triazole to form the triazolide anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-(bromomethyl)benzonitrile.
The Role of Cesium Carbonate:
Cesium carbonate (Cs₂CO₃) is a mild inorganic base that has gained considerable attention in organic synthesis for its unique properties.[10][11][12] Its efficacy in this specific N-alkylation can be attributed to several factors, collectively known as the "Cesium Effect".[3][13][14]
-
Basicity and Selectivity: Cesium carbonate is a relatively mild base, which is crucial for the selective deprotonation of the N-1 proton of 1,2,4-triazole without promoting side reactions.[11] Stronger bases can lead to the formation of undesired byproducts.
-
Solubility: Unlike many other alkali metal carbonates, cesium carbonate exhibits greater solubility in a range of organic solvents, including those commonly used for this reaction such as acetonitrile and dimethylformamide (DMF).[2][15][16] This enhanced solubility ensures a more homogeneous reaction mixture, leading to faster reaction rates and higher yields.
-
Large Cation Size: The large ionic radius of the cesium cation (Cs⁺) results in a "naked" or less-coordinated triazolide anion.[2] This poorly solvated and highly reactive nucleophile readily participates in the desired SN2 reaction.
The reaction generally favors the formation of the N-1 substituted isomer over the N-4 isomer, a consistent regioselectivity observed in the alkylation of 1,2,4-triazole with various bases.[17] However, the use of cesium carbonate has been shown to provide a high yield of the desired product with minimal isomeric impurities.[8]
Caption: Reaction mechanism of N-alkylation.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile using cesium carbonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Bromomethyl)benzonitrile | ≥98% | Commercially Available | Handle with care, lachrymator. |
| 1H-1,2,4-Triazole | ≥99% | Commercially Available | Hygroscopic, store in a desiccator. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Hygroscopic, store in a desiccator. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent for best results. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | In-house | For work-up. | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.2 equivalents) and cesium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a slurry.
-
Addition of Electrophile: In a separate flask, dissolve 3-(bromomethyl)benzonitrile (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring slurry at room temperature over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-(bromomethyl)benzonitrile) is consumed (typically 4-6 hours).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile as a white solid.
Process Optimization
The efficiency of the synthesis can be influenced by several parameters. The following table summarizes key optimization variables and their potential impact on the reaction outcome.
| Parameter | Variation | Effect on Yield and Purity | Rationale |
| Base | Cs₂CO₃ vs. K₂CO₃, NaH | Cs₂CO₃ generally provides higher yields and purity.[8] | Superior solubility and the "Cesium Effect" lead to a more efficient reaction with fewer side products.[2][15] |
| Solvent | Acetonitrile, DMF, THF | Acetonitrile and DMF are effective solvents. | These polar aprotic solvents facilitate the dissolution of the reactants and promote the SN2 reaction.[2] |
| Temperature | Room Temperature vs. Elevated Temperature | Room temperature is often sufficient. Heating may accelerate the reaction but can also lead to increased byproduct formation. | The high reactivity of the cesium-mediated reaction often does not require heating.[15] |
| Stoichiometry | Excess 1,2,4-triazole and Cs₂CO₃ | A slight excess of the nucleophile and base ensures complete consumption of the limiting electrophile. | Drives the reaction to completion. |
Characterization and Quality Control
The identity and purity of the synthesized 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the regiochemistry of the substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: To compare with literature values for the pure compound.
Conclusion
The use of cesium carbonate as a base for the N-alkylation of 1,2,4-triazole with 3-(bromomethyl)benzonitrile presents a robust and efficient method for the synthesis of the key pharmaceutical intermediate, 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. The unique properties of cesium carbonate contribute to higher yields, improved selectivity, and milder reaction conditions compared to other bases. This application note provides a comprehensive and scientifically grounded protocol to aid researchers in the successful synthesis and optimization of this important compound.
References
-
Scribd. Cesium Carbonate in Organic Synthesis. [Link]
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Chemetall. CATALYSTS CESIUM. [Link]
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Zhu, C., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science. [Link]
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BioFuran Materials. (2023). Cesium Carboxylates in Organic Syntheses. [Link]
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Emory University. (2014). Chemists uncover new role of a key base in organic synthesis. [Link]
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Elattar, K. M. (2019). CsCO3. ResearchGate. [Link]
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Varala, R., et al. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). ChemistrySelect. [Link]
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Johnström, P., et al. (2008). Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. Nuclear Medicine and Biology. [Link]
- Google Patents. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ....
-
Elattar, K. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations. Research on Chemical Intermediates. [Link]
- Google Patents.
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Der Pharma Chemica. (2016). Microwave Assisted, Cesium Carbonate Catalyzed Mild and Efficient Synthesis of Pyranochromenes. [Link]
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ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
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Justia Patents. Process for preparation of letrozole and its intermediates. [Link]
-
PTC Organics, Inc. PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?. [Link]
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ResearchGate. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
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JOCPR. Caesium carbonate as an efficient catalyst for the synthesis polyhydroquinolines derivatives. [Link]
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Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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Bibliomed. CESIUM CARBONATE CATALYZED EFFICIENT SYNTHESIS OF NAPHTHOCHROMENES UNDER MICROWAVE IRRADIATION. [Link]
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TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]
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University of Otago. 3,5-di(2-pyridyl)-1,2,4-triazole: First Observation of Room-Temperature Rearrangement of an N-4-Substituted Triazole to the N-1 Analogue. [Link]
-
SciSpace. Cesium effect: high chemoselectivity in direct N-alkylation of amines. [Link]
- Google Patents.
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Royal Society of Chemistry. (2020). Cesium carbonate promoted cascade reaction involving DMF as a reactant for the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones. [Link]
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Zhai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Quick Company. "Improved Process For The Preparation Of Letrozole". [Link]
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Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]
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Butler, R. N., & O'Donohue, A. M. (1974). Mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to mixtures of isomeric triazolotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Google Patents.
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Journal of Heterocyclic Chemistry. (2025). 3,5-di(2-pyridyl)-1,2,4-triazole: First Observation of Room-Temperature Rearrangement of an N-4-Substituted Triazole to the N-1 Analogue. [Link]
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- 17. researchgate.net [researchgate.net]
step-by-step guide for the synthesis of Letrozole from its key intermediate.
Executive Summary
Letrozole is a highly potent, non-steroidal aromatase inhibitor utilized primarily in the first-line treatment of hormone-receptor-positive breast cancer in postmenopausal women[1]. The synthesis of Letrozole Active Pharmaceutical Ingredient (API) relies on a critical late-stage coupling reaction between the key intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and 4-fluorobenzonitrile .
This application note provides a comprehensive, step-by-step protocol for this synthesis, specifically engineered for researchers and drug development professionals. The methodology emphasizes strict thermal control and precise reagent selection to maximize yield and ensure the final API meets stringent purity specifications (>99.0%)[2].
Mechanistic Rationale & Chemical Causality
To ensure a self-validating and highly reproducible experimental system, it is critical to understand the causality behind the chosen reagents and conditions:
-
Base Selection (Potassium tert-butoxide): The benzylic protons of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile are only weakly acidic. Potassium tert-butoxide (t-BuOK) is deployed because it is a strong, sterically hindered, non-nucleophilic base. It efficiently deprotonates the benzylic carbon to form a resonance-stabilized carbanion without initiating unwanted nucleophilic attacks on the sensitive cyano groups[1][3].
-
Solvent Selection (Anhydrous DMF): N,N-dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the tert-butoxide anion "naked" and highly basic. This maximizes the efficiency of the deprotonation step and stabilizes the resulting carbanion intermediate[1][3].
-
Thermal Control (-20°C to -25°C): The generated benzylic carbanion is highly reactive. Maintaining the reaction strictly between -20°C and -25°C is paramount. Elevated temperatures lead to carbanion decomposition and promote competitive side reactions, such as the formation of desfluoro impurities or the accumulation of the undesired isoletrozole isomer[2][3].
-
Electrophile Activation: 4-fluorobenzonitrile acts as the electrophile in this Nucleophilic Aromatic Substitution (
). The strong electron-withdrawing nature of the para-cyano group highly activates the fluorine atom, making it an excellent leaving group for the incoming carbanion[1].
Experimental Workflow
Workflow for the synthesis of Letrozole from its key intermediate. (Max Width: 760px)
Step-by-Step Experimental Protocol
Phase 1: Carbanion Generation
-
Reactor Preparation: Purge a clean, dry jacketed glass reactor with ultra-pure nitrogen gas to ensure a strictly inert atmosphere. Moisture will instantly quench the carbanion and degrade the t-BuOK.
-
Base Dissolution: Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (approx. 15 volumes relative to the intermediate) and Potassium tert-butoxide (5.0 equivalents)[2].
-
Cooling: Engage the chiller to bring the internal temperature of the DMF/t-BuOK mixture down to between -20°C and -25°C[2][3].
-
Addition of Intermediate: Slowly add 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 equivalent) in small portions over a period of 30 to 60 minutes. Self-Validation Check: Monitor the internal temperature continuously; the deprotonation is exothermic, and the temperature must not exceed -20°C[3].
-
Maturation: Stir the deep-colored reaction mass for 60 minutes at -20°C to -25°C to ensure complete carbanion generation[2].
Phase 2: Nucleophilic Aromatic Substitution ( )
-
Electrophile Addition: Prepare a solution of 4-fluorobenzonitrile (1.1 to 1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reactor over 30 minutes, strictly maintaining the -20°C to -25°C temperature window[2][3].
-
Coupling: Agitate the reaction mass for an additional 60 minutes at the specified low temperature[2].
-
In-Process Control (IPC): Withdraw a micro-aliquot, quench in dilute HCl, and analyze via HPLC to confirm the disappearance of the starting intermediate.
Phase 3: Quenching & Workup
-
Quenching: Once IPC confirms reaction completion, safely quench the highly basic mixture by slowly pouring it into a vigorously stirred mixture of ice-cold water and dilute HCl (to neutralize the excess t-BuOK)[4].
-
Extraction: Extract the resulting aqueous suspension with an organic solvent, such as ethyl acetate or dichloromethane (3 x 10 volumes).
-
Washing: Wash the combined organic layers sequentially with demineralized water and saturated brine to remove residual DMF.
-
Concentration: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield crude Letrozole as a solid residue[2].
Phase 4: API Purification
-
Recrystallization: Dissolve the crude Letrozole in a hot mixture of ethyl acetate and n-hexane (or alternatively, 95% ethanol)[2][3].
-
Crystallization: Allow the solution to cool gradually to room temperature, then chill to 0°C to 5°C to induce crystallization.
-
Isolation: Filter the precipitated crystals, wash with a small volume of cold n-hexane, and dry under vacuum at 50°C until a constant weight is achieved.
Quantitative Data & Analytical Parameters
The following table summarizes the expected quantitative outcomes and critical quality attributes for this protocol:
| Parameter | Target Value / Specification | Mechanistic Note |
| Molar Equivalents | Intermediate : t-BuOK : 4-Fluorobenzonitrile (1.0 : 5.0 : 1.1) | Excess base ensures complete deprotonation despite the weak acidity of the benzylic proton[2]. |
| Reaction Temperature | -20°C to -25°C | Critical for suppressing isoletrozole formation and carbanion degradation[2][3]. |
| Crude Yield | 85% – 92% | High conversion driven by the highly activated |
| Purified API Yield | 56% – 65% | Mass loss during recrystallization ensures removal of closely related impurities[2]. |
| API Purity (HPLC) | Required specification for oncology-grade pharmaceutical applications[2][3]. | |
| Isoletrozole Impurity | The 1,3,4-triazolyl isomer is the primary impurity; controlled via strict low-temperature coupling[3]. | |
| Melting Point | 181°C – 185°C | Confirms crystalline integrity of the final API. |
References
-
National Institutes of Health (NIH). "Synthesis and PET studies of[11C-cyano]letrozole (Femara®), an aromatase inhibitor drug". Available at: [Link]
-
New Drug Approvals. "Letrozole". Available at: [Link]
- Google Patents (European Patent Office). "EP2212301B1 - An improved process for preparation of letrozole and its intermediates".
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- 4. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Foreword: The Analytical Imperative
In the landscape of pharmaceutical development and chemical synthesis, 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile stands as a significant intermediate, notably in the synthesis of therapeutic agents like Letrozole.[1] Its purity, concentration, and stability are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, the development of robust, accurate, and reliable analytical methods for its characterization is not merely a procedural step but a foundational requirement for regulatory compliance and quality assurance.
This guide provides a detailed technical overview and actionable protocols for the analysis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile using two orthogonal, yet complementary, analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be scientifically sound, grounded in first principles of separation science and mass spectrometry, and validated against internationally recognized standards, such as the ICH Q2(R2) guidelines.[2][3]
Analyte Physicochemical Profile
Understanding the inherent properties of the analyte is the cornerstone of rational method development. The structure of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, featuring a polar triazole ring and a benzonitrile group, dictates its behavior in chromatographic systems.[4]
| Property | Value | Implication for Analysis |
| Chemical Formula | C₁₀H₈N₄ | --- |
| Molecular Weight | 184.20 g/mol [5] | Suitable for both HPLC and GC-MS analysis. |
| Physical Form | Solid | Requires dissolution in an appropriate solvent for analysis. |
| Polarity (XLogP3) | 0.6[5] | Moderately polar, making it ideal for reversed-phase HPLC.[6] Its volatility must be confirmed for GC. |
| UV Absorbance | Aromatic rings (benzonitrile) | Allows for sensitive detection using HPLC with a UV or Diode Array Detector (DAD).[7][8] |
| Volatility | Assumed to be sufficient | The compound's molecular weight suggests it can be volatilized for GC analysis without decomposition.[9] |
High-Performance Liquid Chromatography (HPLC) Application
HPLC is the premier technique for the assay and impurity profiling of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile due to its high resolution and suitability for moderately polar compounds.[10] Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the analyte partitions between a nonpolar stationary phase and a polar mobile phase.
Causality of Method Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point.[6] Its hydrophobic nature provides effective retention for the moderately polar analyte. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.
-
Mobile Phase Selection: A gradient of acetonitrile and water is employed to ensure adequate retention of the analyte while allowing for the elution of more polar or less polar impurities within a reasonable runtime. Acetonitrile is chosen for its low UV cutoff and viscosity. A buffer, such as phosphate, is not strictly necessary unless pH control is needed to suppress ionization of impurities, but starting with acidified water (e.g., with 0.1% formic acid) can improve peak shape.[11]
-
Detector Selection: A Diode Array Detector (DAD) is recommended over a simple UV detector. It not only quantifies the analyte at its maximum absorbance wavelength (λ-max) but also provides spectral data for all peaks, which is invaluable for peak purity assessment and impurity identification.[8]
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Detailed HPLC Protocol
Objective: To quantify 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and assess its purity.
1. Reagent and Standard Preparation: 1.1. Mobile Phase A: HPLC-grade water with 0.1% formic acid. 1.2. Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid. 1.3. Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard and dissolve in a 25 mL volumetric flask with ACN. 1.4. Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 A:B).[7]
2. Sample Preparation: 2.1. Accurately weigh the sample to be analyzed and dissolve it in ACN to a known concentration (e.g., 1 mg/mL). 2.2. Dilute with the initial mobile phase composition to fall within the linear range of the calibration curve. 2.3. Filter the final solution through a 0.45 µm syringe filter to remove particulates.[10]
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Column Temp. | 30 °C |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| Gradient | 0-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| Detector | DAD, 230 nm (or λ-max) |
| Run Time | 20 minutes |
4. Data Analysis & System Suitability: 4.1. System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (%RSD) for peak area and retention time should be < 2.0%. 4.2. Calibration: Inject the working standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999. 4.3. Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Method Validation (ICH Q2(R2) Framework)
The developed method must be validated to prove it is fit for its intended purpose.[12][13]
| Parameter | Purpose & Acceptance Criteria |
| Specificity | Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. (Peak purity > 99% by DAD).[2] |
| Linearity | Establish a linear relationship between concentration and response. (r² ≥ 0.999 over a specified range, e.g., 1-100 µg/mL).[14] |
| Accuracy | Measure the closeness of results to the true value. (Spike recovery of 98.0-102.0% at three concentration levels).[2] |
| Precision | Assess the degree of scatter between measurements. (Repeatability & Intermediate Precision %RSD ≤ 2.0%).[2] |
| LOD & LOQ | Determine the lowest concentration that can be detected and quantified. (Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ). |
| Robustness | Evaluate the method's reliability with small, deliberate changes in parameters (e.g., flow rate ±10%, column temp ±5°C).[14] |
Gas Chromatography-Mass Spectrometry (GC-MS) Application
GC-MS provides a powerful alternative for analysis, offering excellent separation for volatile compounds and definitive identification through mass spectral data.[15] This is particularly useful for confirming the identity of the main component and for identifying unknown volatile or semi-volatile impurities.
Causality of Method Design
-
Rationale for GC: The analyte's molecular weight and structure suggest it is sufficiently volatile and thermally stable for GC analysis, especially when using a high-temperature inlet and a programmed temperature ramp. Derivatization is likely unnecessary.[9][16]
-
Stationary Phase Selection: A low-polarity 5% phenyl polysiloxane column (e.g., DB-5ms, HP-5ms) is a versatile and robust choice. It separates compounds primarily based on boiling point and provides excellent inertness, which is crucial for preventing peak tailing with nitrogen-containing compounds.
-
Detector Selection: A mass spectrometer is the ideal detector. It provides not only quantitative data (in SIM mode) but also rich structural information (in Scan mode) from the fragmentation pattern, allowing for unambiguous identification.[15]
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow from preparation to interpretation.
Detailed GC-MS Protocol
Objective: To confirm the identity of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and identify volatile impurities.
1. Sample Preparation: 1.1. Dissolve a small amount of the sample (~1 mg) in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[17] 1.2. Ensure the sample is fully dissolved. 1.3. Transfer the solution to a 2 mL GC autosampler vial.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977 or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 50:1), 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C @ 20 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization | Electron Impact (EI), 70 eV |
| Scan Range | 40 - 400 m/z |
3. Data Analysis & Interpretation: 3.1. Identification: The analyte is identified by its retention time and by comparing its acquired mass spectrum with a reference spectrum or through library matching (e.g., NIST database).[15] 3.2. Fragmentation Analysis: The structure is confirmed by interpreting the fragmentation pattern. Key expected fragments include:
- Molecular Ion (M⁺): m/z 184.
- Loss of HCN: A common fragmentation pathway for triazoles is the loss of hydrogen cyanide (M - 27), resulting in a fragment at m/z 157.[18]
- Cyanobenzyl Cation: Cleavage of the CH₂-triazole bond can yield a fragment at m/z 116.
- Triazole-related fragments: Ions corresponding to the triazole moiety may also be observed.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-DAD | GC-MS |
| Primary Use | Quantitative analysis (assay, purity) | Confirmatory identification, volatile impurity analysis |
| Analyte Suitability | Excellent for polar to non-polar compounds | Requires volatile and thermally stable compounds |
| Identification | Based on retention time and UV spectrum | Definitive based on retention time and mass spectrum |
| Quantitation | Highly precise and accurate | Good, but generally less precise than HPLC for assays |
| Sensitivity | High, especially with UV-active compounds | Very high, especially in SIM mode |
| Sample Prep | Simple dissolution and filtration | Simple dissolution, but solvent must be volatile |
General Analytical Workflow
The development and application of any analytical method follow a structured, science- and risk-based approach as outlined by modern regulatory guidelines.[12]
Caption: A holistic, lifecycle approach to analytical procedures.
Conclusion
The successful analysis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile relies on the judicious selection and application of appropriate analytical technology. HPLC with DAD detection serves as the gold standard for quantification and purity assessment, offering precision and robustness. GC-MS provides an essential orthogonal technique for unequivocal identity confirmation and the characterization of volatile impurities. By implementing the detailed protocols and validation strategies outlined in this guide, researchers and drug development professionals can ensure data integrity and build a comprehensive analytical profile for this critical chemical intermediate, ultimately supporting the delivery of safe and effective pharmaceuticals.
References
- Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Available from: [Link]
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
- Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
-
Te-Li, H. et al. (2010). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 54(8), 3538-3542. Available from: [Link]
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
- European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
- Element Lab Solutions. HPLC Method Development Kit: Where to Start?
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
Organomation. Chromatography Sample Preparation Guide. Available from: [Link]
-
SCION Instruments. (2025). Sample preparation GC-MS. Available from: [Link]
-
Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available from: [Link]
- Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
-
Blackman, A. J., & Bowie, J. H. (1973). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Organic Mass Spectrometry, 7(1), 57-66. Available from: [Link]
-
Revelsky, A. I., et al. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 28(14), 5396. Available from: [Link]
-
PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Liu, R. H., & Gadzala-Kopciuch, R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1. Available from: [Link]
-
Logoyda, L. et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Current issues in pharmacy and medicine: science and practice, 13(1), 47-51. Available from: [Link]
-
Parchenko, V. et al. (2023). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 16(3), 209-215. Available from: [Link]
Sources
- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
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- 7. scioninstruments.com [scioninstruments.com]
- 8. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD [scioninstruments.com]
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- 11. Developing HPLC Methods [sigmaaldrich.com]
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- 18. discovery.researcher.life [discovery.researcher.life]
experimental setup for scaling up the production of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Target Molecule). While its para-isomer (4-isomer) is the well-known precursor to Letrozole (Femara®), the meta-isomer (3-isomer) serves as a critical scaffold for next-generation aromatase inhibitors and novel antifungal agents.
The core challenge in scaling this chemistry is regioselectivity . The alkylation of 1,2,4-triazole is ambident, typically yielding a mixture of the desired N1-isomer and the undesired N4-isomer. This guide presents a thermodynamic and kinetic control strategy using Potassium Carbonate (
Process Chemistry & Mechanism
Reaction Scheme
The synthesis proceeds via an
Key Parameters:
-
Electrophile: 3-(bromomethyl)benzonitrile (3-BMBN).
-
Nucleophile: 1,2,4-Triazole (deprotonated).
-
Base:
(Anhydrous). -
Solvent: Acetone (primary) with catalytic DMF (to solubilize the triazole salt).
Regioselectivity Control (The N1 vs. N4 Challenge)
1,2,4-Triazole exists in tautomeric equilibrium. Deprotonation yields a symmetric anion, but alkylation can occur at:
-
N1 (or N2): Desired product (Thermodynamically favored).
-
N4: Impurity (Kinetically favored under certain conditions).
Control Strategy:
-
Temperature: Higher temperatures (reflux) favor the thermodynamic N1-product.
-
Stoichiometry: Excess triazole (1.2 - 1.5 eq) suppresses bis-alkylation.
-
Solvent: A polar aprotic cosolvent (DMF) increases the reaction rate but must be balanced to prevent runaway N4-alkylation.
Figure 1: Reaction mechanism highlighting the bifurcation between the desired N1-alkylation and the N4-impurity.
Experimental Setup (Scale-Up)
For a 1.0 kg production batch, standard laboratory glassware is insufficient. A jacketed glass reactor is required.
Equipment Requirements
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).
-
Temperature Control: Huber Unistat or similar cryostat/heater (-10°C to 100°C).
-
Dosing: Peristaltic pump for controlled addition of the bromide solution.
-
Filtration: Nutsche filter (for salt removal).
Material Bill (1 kg Scale)
| Reagent | CAS | Mass/Vol | Mol. Eq. | Role |
| 3-(Bromomethyl)benzonitrile | 28188-41-2 | 1.0 kg | 1.0 | Limiting Reagent |
| 1,2,4-Triazole | 288-88-0 | 0.42 kg | 1.2 | Nucleophile |
| Potassium Carbonate | 584-08-7 | 1.06 kg | 1.5 | Base (Acid Scavenger) |
| Acetone | 67-64-1 | 10 L | 10 Vol | Solvent |
| DMF | 68-12-2 | 0.5 L | 0.5 Vol | Catalyst/Co-solvent |
Detailed Protocol
Phase 1: Reaction (Alkylation)
-
Reactor Setup: Inert the 20 L reactor with Nitrogen (
). -
Charging: Add Acetone (8 L) and DMF (0.5 L) to the reactor. Start stirring at 250 RPM.
-
Base Activation: Add
(1.06 kg) and 1,2,4-Triazole (0.42 kg) .-
Note: The mixture will be a slurry. High torque stirring is necessary.
-
-
Heating: Heat the jacket to 60°C (Internal temp ~56°C, mild reflux). Hold for 30 minutes to ensure deprotonation equilibrium.
-
Dosing (Critical Step): Dissolve 3-(Bromomethyl)benzonitrile (1.0 kg) in Acetone (2 L) . Load this solution into the dosing funnel/pump.
-
Rate: Add dropwise over 2 to 3 hours .
-
Control: Maintain internal temperature >50°C. If temp spikes, pause addition.
-
-
Completion: After addition, stir at reflux for an additional 4-6 hours .
-
IPC (In-Process Control): Take an aliquot for HPLC. Target: <1% unreacted bromide.
-
Phase 2: Workup & Isolation
-
Filtration: Cool the mixture to 20°C. Filter off the inorganic salts (
, excess ) using a Nutsche filter. Wash the cake with Acetone (2 L). -
Concentration: Transfer the filtrate to a rotovap (or use reactor distillation mode) and remove Acetone under reduced pressure. Do not distill to dryness ; leave a viscous oil containing DMF.
-
Quench/Extraction:
-
Add Ethyl Acetate (5 L) and Water (5 L) to the residue.
-
Stir vigorously for 20 minutes.
-
Separate phases. The product is in the organic (top) layer.
-
Wash the organic layer with Brine (2 L) to remove residual DMF.
-
-
Drying: Dry organic layer over
or , then filter.
Phase 3: Crystallization (Purification)
The crude oil typically contains 5-8% of the N4-isomer. Crystallization is preferred over chromatography for scale.
-
Solvent Swap: Concentrate the Ethyl Acetate to a thick oil.
-
Dissolution: Add Isopropanol (IPA, 3 L) and heat to 70°C until fully dissolved.
-
Precipitation: Slowly add n-Heptane (6 L) while maintaining 60-70°C.
-
Cooling Ramp:
-
Cool to 25°C over 2 hours.
-
Cool to 0-5°C and hold for 4 hours.
-
-
Collection: Filter the white crystalline solid. Wash with cold Heptane/IPA (2:1).
-
Drying: Vacuum oven at 45°C for 12 hours.
Expected Yield: 750g - 850g (80-90%). Purity: >99.0% (HPLC).
Process Workflow Diagram
Figure 2: End-to-end process workflow for the isolation of high-purity triazole intermediate.
Analytical Controls
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV @ 220 nm.
-
Retention Times (Approx):
-
1,2,4-Triazole: ~1.5 min
-
N4-Isomer (Impurity): ~8.2 min
-
N1-Isomer (Product): ~9.5 min
-
3-BMBN (Starting Material): ~12.0 min
-
Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Exotherm | The alkylation is exothermic. Strictly control the dosing rate of the bromide. Ensure cooling jacket is active during addition. |
| Cyanide Risk? | The nitrile group is stable under these conditions, but avoid strong acids or reducing agents that could liberate HCN or reduce the nitrile. |
| Skin Irritation | Benzonitrile derivatives are potent skin irritants and lachrymators. Use full PPE (Tyvek suit, respirator). |
| High N4-Isomer | If N4 impurity >10%, recrystallize from Ethanol/HCl . The N4 isomer forms a salt more readily or stays in solution depending on pH adjustments [1]. |
References
-
Wadhwa, L. K., et al. (2005).[1][2] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent Application 2005/0209294.[3] (Describes the analogous para-isomer synthesis and salt purification strategy).
-
BenchChem. (2025).[4] 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3.[5][6][7][8][9][10] (Technical data on the Letrozole intermediate, applicable to the 3-isomer).
-
Wang, X., et al. (2009).[11] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463. (Mechanistic insights into triazole alkylation regioselectivity).
-
ChemicalBook. (2025). CAS 112809-25-3 DataBase. (Physical properties and safety data for the triazolyl-benzonitrile class).
Sources
- 1. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 2. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 3. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 7. 112809-25-3 | CAS DataBase [m.chemicalbook.com]
- 8. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Application Notes & Protocols: The Strategic Role of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in the Synthesis of Non-Steroidal Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Estrogen Synthesis in Oncology
In the landscape of endocrine therapies for hormone-responsive breast cancer, the enzyme aromatase (cytochrome P450 19A1) represents a critical therapeutic target.[1][2] Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[3][4] In postmenopausal women, where the ovaries have ceased estrogen production, peripheral tissues such as adipose tissue become the primary source of estrogen, driven entirely by aromatase activity.[3][4] The growth of estrogen receptor-positive (ER+) breast cancers is dependent on this estrogen supply.[3][5]
Non-steroidal aromatase inhibitors (NSAIs) have emerged as a cornerstone of treatment for this cancer subtype.[6][7] These agents function through reversible, competitive inhibition of the aromatase enzyme.[1][5][6] A key structural feature, or pharmacophore, of potent third-generation NSAIs like Letrozole and Anastrozole is a nitrogen-containing heterocyclic ring, typically a 1,2,4-triazole.[7][8][9][10] The N4 nitrogen atom of the triazole ring coordinates with the heme iron atom at the active site of the cytochrome P450 subunit, effectively blocking its catalytic function and leading to a profound suppression of systemic estrogen levels.[1][7][10]
This guide provides a detailed examination of the application of a pivotal building block in the synthesis of the highly potent aromatase inhibitor, Letrozole.
Note on the Key Intermediate: While the topic specifies 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, the established and patented synthetic routes for Letrozole—whose IUPAC name is 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile—unequivocally utilize its regioisomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile .[11][12][13][14][15] This document will therefore focus on the scientifically validated para-substituted isomer as the correct and critical intermediate.
Part 1: Synthesis of the Core Intermediate: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
The synthesis of this intermediate is the foundational step, establishing the essential triazolyl-benzyl-nitrile framework. The most common and industrially scalable approach involves the nucleophilic substitution of a 4-halomethylbenzonitrile with 1,2,4-triazole or its corresponding salt.[12][16][17]
Synthetic Rationale and Mechanistic Considerations
The primary challenge in this synthesis is achieving high regioselectivity. 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). Alkylation can lead to the desired N1-substituted product (which rearranges to the stable 1-yl isomer) and the undesired N4-substituted isomer. Furthermore, reaction with 4-halomethylbenzonitrile can also yield the undesired 4-[(1,3,4-triazol-1-yl)methyl]benzonitrile regioisomer.[13] The choice of base, solvent, and reaction conditions is therefore critical to maximize the yield of the desired 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Using an alkali metal salt of 1,2,4-triazole, such as the sodium or potassium salt, is a common strategy to improve reaction efficiency and selectivity.[17][18] More advanced methods utilize specific bases like cesium carbonate to further improve yields and reduce isomeric impurities.[19][20]
Figure 1: General workflow for the synthesis of the key intermediate.
Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This protocol is a representative synthesis adapted from established literature. Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.
Materials:
-
4-Bromomethylbenzonitrile (α-bromo-4-tolunitrile)
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension for 15-20 minutes at room temperature.
-
Substrate Addition: Dissolve 4-bromomethylbenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 30°C.
-
Causality: A slow, controlled addition helps to dissipate the exothermic heat of reaction and can improve selectivity, minimizing the formation of byproducts.[16]
-
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromomethylbenzonitrile) is consumed.
-
Workup:
-
Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield the pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Trustworthiness: Purity of this intermediate is paramount. The presence of the 1,3,4-triazole isomer can lead to the formation of an isomeric final product that is difficult to separate from Letrozole.[13] HPLC analysis is required to confirm purity >99%.
-
Data Summary: Intermediate Synthesis
| Parameter | Typical Value | Notes |
| Yield | 80-90% | Highly dependent on reaction conditions and base selection. |
| Purity (HPLC) | >99.0% | Isomeric impurity should be <0.5%. |
| Melting Point | 118-121°C | A sharp melting point indicates high purity. |
| Appearance | White to off-white crystalline solid |
Part 2: Conversion to Letrozole
The final step in the synthesis of Letrozole involves the coupling of the intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, with a second benzonitrile unit, typically 4-fluorobenzonitrile.[13][16]
Synthetic Rationale and Mechanistic Considerations
This reaction is a nucleophilic aromatic substitution (SNAᵣ). It requires the generation of a potent nucleophile from the intermediate. A strong, non-nucleophilic base is used to deprotonate the methylene bridge (the -CH₂- group) of the intermediate, creating a resonance-stabilized carbanion. This carbanion then attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile at the carbon bearing the fluorine atom, displacing the fluoride ion and forming the final C-C bond.
Critical Factors:
-
Strong Base: Bases like potassium tert-butoxide (t-BuOK) or sodium bis(trimethylsilyl)amide (NaHMDS) are required to achieve the necessary basicity to deprotonate the methylene carbon.[18][19]
-
Anhydrous Conditions: The carbanion intermediate is highly reactive towards protic species. Strict anhydrous conditions (dry solvents, inert atmosphere) are essential to prevent quenching of the carbanion and ensure high yields.
-
Low Temperature: The reaction is typically conducted at low temperatures (-20°C to 0°C) to control the reactivity of the strong base and the carbanion, minimizing side reactions.[19]
Figure 2: Final coupling step for the synthesis of Letrozole.
Experimental Protocol: Synthesis of Letrozole
This protocol is a representative synthesis. It involves highly reactive and hazardous materials. It must only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (Intermediate from Part 1)
-
Potassium tert-butoxide (t-BuOK)
-
4-Fluorobenzonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
50% Aqueous Hydrochloric Acid (HCl)
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup: To a dry, multi-necked flask under a nitrogen atmosphere, add potassium tert-butoxide (2.5-3.0 eq) and anhydrous DMF.
-
Cooling: Cool the suspension to between -25°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Intermediate Addition: Add the intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq), portion-wise to the cold base suspension, ensuring the temperature remains below -20°C. Stir for 60 minutes at this temperature to ensure complete formation of the carbanion.
-
Expertise: The color of the reaction mixture will typically change to a deep red or purple, indicating the formation of the carbanion. This visual cue is a useful, though not quantitative, indicator of successful deprotonation.
-
-
Reagent Addition: Add 4-fluorobenzonitrile (1.1 eq) dropwise, again maintaining the temperature below -20°C.
-
Reaction: Stir the mixture at -25°C to -20°C for 1-2 hours. Monitor the reaction by HPLC for the disappearance of the intermediate.
-
Quenching and Workup:
-
Once complete, carefully quench the reaction by adjusting the pH to ~6.0-6.5 with 50% aqueous HCl, while maintaining a low temperature (e.g., below 0°C).
-
Add water and toluene to the mixture. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
-
Purification:
Data Summary: Letrozole Synthesis
| Parameter | Specification | Notes |
| Yield | 75-85% | Dependent on strict control of temperature and anhydrous conditions. |
| Purity (HPLC) | >99.5% | Must meet pharmacopeial standards. |
| Melting Point | 181-184°C | As reported in literature.[21] |
| Appearance | White to yellowish crystalline powder |
Mechanism of Aromatase Inhibition by Letrozole
The final synthesized molecule, Letrozole, is a highly potent and selective aromatase inhibitor.[22][23] Its mechanism relies on the precise structural arrangement achieved through the synthesis described.
Figure 3: Competitive inhibition of aromatase by Letrozole.
The N4 atom of the 1,2,4-triazole moiety in Letrozole competitively binds to the iron atom of the cytochrome P450 heme group within the aromatase enzyme.[7][22] This binding is reversible and highly specific, preventing the natural androgen substrate from accessing the active site.[6][22] By blocking this site, Letrozole effectively halts the aromatization process, leading to a near-complete suppression of estrogen production in peripheral tissues.[22][23] This profound estrogen depletion starves ER+ breast cancer cells of the hormonal signals they require for growth and proliferation.[3][5]
References
- Dr.Oracle. (2025, December 5). What is the mechanism of action of Letrozole (aromatase inhibitor)?
- Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(Suppl 1), 7–17.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Letrozole?
- Karaküçük, A., et al. (2024). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. PubMed.
- Grokipedia. Non steroidal aromatase inhibitors.
- Okada, M., et al. (1995). Studies on Aromatase Inhibitors. I. Synthesis and Biological Evaluation of 4-Amino-4H-1, 2, 4-triazole Derivatives. Journal of the Pharmaceutical Society of Japan.
- U.S. Food and Drug Administration. (n.d.). Femara (letrozole) tablets prescribing information.
- Rashdan, H. R. M., & Shehadi, I. A. (2022). Triazoles Synthesis & Applications as Nonsteroidal Aromatase Inhibitors for Hormone-Dependent Breast Cancer Treatment. Heteroatom Chemistry.
- Moreland OB-GYN Associates, S.C. Letrozole.
- Wikipedia. Non-steroidal aromatase inhibitors.
- Buzdar, A. U. (2003). Pharmacology and Pharmacokinetics of the Newer Generation Aromatase Inhibitors. Clinical Cancer Research, 9(1), 468s-472s.
- Nizioł, J., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules, 29(2), 399.
- Karaküçük, A., et al. (2024). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Bentham Science Publishers.
- Al-Hourani, B. J., et al. (2020). Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor. Molecules, 25(7), 1632.
- Brueggemeier, R. W. (1994). Aromatase inhibitors--mechanisms for non-steroidal inhibitors. Journal of steroid biochemistry and molecular biology, 50(5-6), 251-7.
- Pharmapproach. (2020, February 25). LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Gao, M., et al. (2012). Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. Nuclear Medicine and Biology, 39(6), 883-891.
- Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326.
- MacDonald, P. L., et al. (2010). Process for the preparation of letrozole. U.S. Patent No. 7,705,159 B2.
- Kumar, A., et al. (2010). Process for the Preparation of Letrozole. U.S. Patent Application No. 12/445,860.
- BoroScience. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: A Key Pharmaceutical Intermediate for Letrozole Synthesis.
- NDA approvals. Letrozole.
- Gade, P. R., et al. (2012). Process for preparation of letrozole and its intermediates. U.S. Patent No. 8,198,460 B2.
- Gade, P. R., et al. (2014). An improved process for preparation of letrozole and its intermediates. European Patent No. EP 2 212 301 B1.
- CymitQuimica. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
- Wadhwa, L. K., & Saxena, R. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S. Patent Application No. 10/961,373.
- Srinivas, P., et al. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile. U.S. Patent Application No. 12/461,162. Available at: https://vertexaisearch.cloud.google.
- Mykhailiuk, P. K., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 18(45), 9247-9255.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. researchgate.net [researchgate.net]
- 13. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 16. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 17. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 18. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 21. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 22. droracle.ai [droracle.ai]
- 23. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the triazole ring in benzonitrile derivatives
Application Note: Precision Functionalization of the Triazole Ring in Benzonitrile Derivatives
Abstract
The benzonitrile motif is a "privileged structure" in medicinal chemistry, anchoring blockbuster drugs like Letrozole and Anastrozole (aromatase inhibitors). Replacing the native 1,2,4-triazole in these drugs with a 1,2,3-triazole bioisostere offers altered hydrogen-bonding potential and metabolic stability. However, the 1,2,3-triazole ring generated via standard Click Chemistry (CuAAC) is typically 1,4-disubstituted, leaving the C5 position vacant.
This guide details a high-fidelity workflow to:
-
Construct the benzonitrile-triazole scaffold using nitrile-compatible CuAAC.
-
Functionalize the triazole ring via Palladium-catalyzed C5–H arylation.
-
Validate the synthesis of trisubstituted benzonitrile pharmacophores.
Module 1: Strategic Workflow & Mechanism
The synthesis of highly substituted triazole-benzonitrile hybrids faces a chemoselectivity challenge: the nitrile group (-CN) is prone to hydrolysis or competing cycloaddition (forming tetrazoles) under harsh conditions. Our protocol utilizes a sequential approach: mild CuAAC assembly followed by a controlled Pd-catalyzed C–H activation that tolerates the nitrile functionality.
Pathway Visualization
Figure 1: Sequential workflow for accessing complex benzonitrile-triazole hybrids. The C5-H arylation step allows for library generation from a single parent scaffold.
Module 2: Scaffold Construction (Nitrile-Safe CuAAC)
Standard thermal Huisgen cycloaddition requires high temperatures that can damage the nitrile group. We utilize a room-temperature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Target Scaffold: 4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (Letrozole analog precursor).
Protocol A: Synthesis of the 1,4-Disubstituted Parent
-
Reagents:
-
4-(Azidomethyl)benzonitrile (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
CuSO4·5H2O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H2O (1:1 v/v)
-
-
Step-by-Step:
-
Dissolution: In a 20 mL scintillation vial, dissolve 4-(azidomethyl)benzonitrile (158 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) in 5 mL of t-BuOH.
-
Catalyst Prep: Prepare a fresh solution of sodium ascorbate (20 mg in 0.5 mL water) and CuSO4·5H2O (12.5 mg in 0.5 mL water).
-
Initiation: Add the CuSO4 solution to the reaction vial, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (active Cu(I) species).
-
Reaction: Stir vigorously at Room Temperature for 6-12 hours.
-
Checkpoint: Monitor by TLC.[1] The nitrile group is stable at RT.
-
-
Workup: Dilute with water (10 mL) to precipitate the product. Filter the solid, wash with cold water and dilute ammonium hydroxide (to remove Cu traces).
-
Yield: Typically >90%.
-
Module 3: Late-Stage Functionalization (C5–H Arylation)
This is the critical step for increasing potency. Direct C–H arylation at the C5 position avoids the need to synthesize unstable 5-iodo-triazole precursors.
Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the carbonate base aids the Palladium in cleaving the C5–H bond without requiring a pre-functionalized handle.
Protocol B: Pd-Catalyzed C5-H Arylation
-
Reagents:
-
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.
-
Loading: Add the triazole (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5.6 mg), PPh3 (13.1 mg), and K2CO3 (138 mg).
-
Solvation: Add anhydrous Toluene (3 mL).
-
Activation: Seal the tube and heat to 100–110°C for 18 hours.
-
Note: The nitrile group on the scaffold tolerates this temperature in the absence of strong Lewis acids or azides.
-
-
Purification: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Mechanistic Cycle (CMD Pathway)
Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle allows direct functionalization of the C5-H bond. The carbonate base is crucial for the proton abstraction step.
Data Analysis: Optimization of Conditions
The choice of ligand and base significantly impacts the yield, particularly when the benzonitrile "handle" is present (as nitriles can coordinate to Pd).
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | Pd(OAc)2 | None | K2CO3 | DMF | 100 | <10 | Pd Black formation |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 110 | 88 | Optimal |
| 3 | Pd(OAc)2 | PCy3 | K2CO3 | Toluene | 110 | 72 | Higher steric bulk |
| 4 | Pd(OAc)2 | PPh3 | Cs2CO3 | Dioxane | 100 | 65 | Base solubility issue |
| 5 | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 120 | 82 | Good for Cl-arenes |
Table 1: Optimization data for the C5-arylation of 4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzonitrile.
Troubleshooting & "Self-Validating" Checks
-
The "Tetrazole Trap":
-
Symptom:[2][4][5][6][7] Appearance of a new spot on TLC that is very polar and acidic.
-
Cause: If unreacted azide remains from Module 1 and the reaction is heated for Module 2, the azide can react with the benzonitrile group to form a tetrazole.
-
Validation: Ensure 100% consumption of azide in Module 1 (IR spectroscopy: disappearance of peak at ~2100 cm⁻¹) before proceeding to Module 2.
-
-
Regioselectivity Confirmation:
-
The C5-H arylation is highly selective.
-
Validation: In ¹H NMR, the diagnostic C5-H singlet (typically δ 7.5–8.5 ppm) of the starting triazole must disappear in the product. If the singlet remains, the reaction failed.
-
-
Catalyst Poisoning:
-
Nitriles are weak ligands. If conversion stalls, increase Pd loading to 10 mol% or switch to a bidentate ligand like dppb to outcompete the nitrile coordination.
-
References
-
Palladium-Catalyzed C–H Aryl
- Source: National Institutes of Health (PMC) / Organic Letters.
- Relevance: Establishes the core mechanism for C5 functionaliz
-
URL:[Link]
-
Direct Pd-Catalyzed Aryl
- Source: Organic Chemistry Portal (Gevorgyan Group).
- Relevance: Provides substrate scope and tolerance data for electron-deficient rings like benzonitriles.
-
URL:[Link]
-
Synthesis and structure-activity relationship of 1,2,3-triazole letrozole-based analogues.
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Source: Organic Chemistry Portal.
- Relevance: Foundational protocol for the scaffold construction (Module 1).
-
URL:[Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 3. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. communities.springernature.com [communities.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS: 876728-37-9). This molecule is a critical intermediate in the development of triazole-containing active pharmaceutical ingredients (APIs).
The primary challenge in its synthesis is the ambident nature of the 1,2,4-triazole nucleophile, which often leads to poor regioselectivity and the formation of the unwanted N4-alkylated isomer. This guide leverages established process chemistry—heavily informed by the optimization of analogous Letrozole intermediates—to provide actionable troubleshooting, mechanistic causality, and validated protocols.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my yield of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile consistently low, and why am I seeing a large secondary peak in my HPLC chromatogram? Causality & Explanation: The secondary peak is almost certainly the N4-alkylated regioisomer, 3-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile. 1,2,4-triazole is an ambident nucleophile with reactive sites at N1 (equivalent to N2) and N4. Under standard thermodynamic conditions, N1-alkylation is favored due to lower steric hindrance and greater resonance stabilization of the resulting product. However, under kinetic control or with inappropriate base/solvent combinations, N4-alkylation competes significantly, often forming in 20-25% yield and reducing the desired N1 product[1].
Q2: How does the choice of base and solvent influence the N1 vs. N4 alkylation ratio? Causality & Explanation: The base determines the nature of the triazolide ion pair in solution. Weaker bases (like K₂CO₃) in polar aprotic solvents (like DMF or Acetonitrile) often result in a poor 3:1 to 4:1 ratio of N1:N4. To improve this, the "Cesium Effect" can be utilized; using Cs₂CO₃ enhances the nucleophilicity of the naked triazolide anion, favoring the thermodynamically stable N1 product. Alternatively, utilizing a pre-formed alkali metal salt of 1,2,4-triazole (e.g., sodium 1,2,4-triazolide) in DMAc or NMP at lower temperatures (10-15 °C) tightens the transition state and can push the regioselectivity ratio above 15:1[2].
Q3: Does the rate of reagent addition matter for regioselectivity? Causality & Explanation: Yes, significantly. A common procedural error is mixing all reagents simultaneously and heating to reflux. This creates a high localized concentration of the electrophile, driving the faster, kinetically favored N4-alkylation. By implementing a "slow addition" protocol—adding 1,2,4-triazole over 1 to 4 hours to a mixture of 3-(bromomethyl)benzonitrile and base at 20-50 °C—the steady-state concentration of the nucleophile remains low. This allows thermodynamic control to dominate, reducing the N4 isomer formation by over 80%[3].
Q4: Are there alternative synthetic routes if direct alkylation regioselectivity cannot be controlled? Causality & Explanation: Yes. You can use 4-amino-1,2,4-triazole as the nucleophile. The amino group acts as a steric and electronic protecting group for the N4 position, forcing alkylation exclusively at N1. Following the alkylation, the N-amino group is removed via deamination (using sodium nitrite and HCl). While this guarantees >99% regioselectivity, it adds two synthetic steps and involves hazardous, toxic nitrous acid intermediates[1].
Section 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity/yield. Use this matrix to select the optimal conditions for your scale-up requirements.
| Synthesis Method | Solvent | Base | Temperature | N1:N4 Ratio | Desired N1 Yield |
| Standard Alkylation | Acetonitrile | K₂CO₃ | Reflux (82 °C) | 3:1 | 65-70% |
| Cesium Effect | Acetone | Cs₂CO₃ | 50 °C | 9:1 | 85% |
| Pre-formed Salt | DMAc | Na-Triazolide | 10-15 °C | 15:1 | 90% |
| Slow Addition | DMF | K₂CO₃ | 20-25 °C | 10:1 | 88% |
| N4-Protection | EtOH / H₂O | None (4-amino) | Reflux | >99:1 | 75% (Over 2 steps) |
Section 3: Mechanistic & Workflow Visualizations
Mechanistic pathway of ambident 1,2,4-triazole alkylation highlighting N1 vs N4 regioselectivity.
Step-by-step experimental workflow for the regioselective synthesis via controlled slow addition.
Section 4: Validated Step-by-Step Experimental Protocol
This protocol utilizes the Slow Addition Method to maximize thermodynamic control, ensuring high regioselectivity without the need for hazardous diazo intermediates[3]. Every step includes a self-validating parameter to ensure process integrity.
Step 1: Reactor Preparation & Loading
-
Action: Charge a clean, dry reactor with 3-(bromomethyl)benzonitrile (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (5 volumes).
-
Self-Validation: Perform a Karl Fischer (KF) titration on the DMF prior to use. Moisture must be <0.1% to prevent competitive hydrolysis of the bromomethylbenzonitrile into the corresponding benzyl alcohol.
Step 2: Temperature Equilibration
-
Action: Stir the suspension and adjust the internal reactor temperature to 20–25 °C.
-
Self-Validation: Ensure the temperature is stable for at least 15 minutes. Starting at a higher temperature will inadvertently trigger kinetic N4-alkylation.
Step 3: Controlled Nucleophile Addition (Critical Step)
-
Action: Dissolve 1,2,4-triazole (1.1 eq) in anhydrous DMF (2 volumes). Using an addition funnel or dosing pump, add this solution dropwise to the reactor over a period of 2 to 4 hours .
-
Self-Validation: Monitor the internal temperature continuously. The alkylation is mildly exothermic. If the temperature spikes above 30 °C, the addition rate is too fast and must be paused. Maintaining a low steady-state concentration of the triazole is the exact mechanism that suppresses the N4 isomer[3].
Step 4: In-Process Control (IPC) Monitoring
-
Action: Once addition is complete, allow the reaction to stir at 25 °C for an additional 2 hours.
-
Self-Validation: Pull an aliquot for HPLC analysis. The reaction is self-validated as complete only when the 3-(bromomethyl)benzonitrile peak is <1.0% Area Under Curve (AUC) .
Step 5: Quench & Extraction
-
Action: Quench the reaction mixture by pouring it slowly into ice-cold water (15 volumes) under vigorous stirring. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Regiopurification via Crystallization
-
Action: The crude residue will contain approximately 5-8% of the N4 isomer. Dissolve the crude mass in a minimum amount of Isopropyl Alcohol (IPA) at 60 °C, then slowly add Heptane until the solution becomes slightly turbid. Allow to cool slowly to 0-5 °C to crystallize the pure N1 isomer.
-
Self-Validation: The N4 isomer is more polar and remains in the mother liquor. Analyze the isolated crystals via HPLC; purity should exceed 99.0% for the 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile product.
References
- WO2010146391A1 - Regioselective synthesis of letrozole Source: Google Patents URL
- US8198460B2 - Process for preparation of letrozole and its intermediates Source: Google Patents URL
- US20070066831A1 - Process for the preparation of letrozole Source: Google Patents URL
Sources
- 1. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]
- 2. US20070066831A1 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 3. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
optimizing reaction conditions (temperature, solvent, base) for triazole alkylation.
Welcome to the Heterocycle Functionalization Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide for Triazole Alkylation . This guide moves beyond basic textbook definitions to address the specific "pain points" of regioselectivity and reactivity that bench scientists face daily.
Module 1: The Core Logic – The Regioselectivity Paradox
Before troubleshooting, you must understand the enemy: Tautomerism .
The 1,2,3-Triazole Challenge
Unsubstituted 1,2,3-triazoles exist in equilibrium between the 1H (or 3H) and 2H tautomers.
-
N2-Alkylation (Thermodynamic): The N2-isomer is generally the thermodynamic product due to the preservation of aromaticity and reduced dipole repulsion, especially in 4,5-disubstituted systems where N1/N3 are sterically crowded.
-
N1-Alkylation (Kinetic): The N1-isomer is often the kinetic product, favored by lower temperatures, steric relief at the transition state (for specific electrophiles), or directing groups.
The 1,2,4-Triazole Challenge
-
N1-Alkylation: Typically the major product due to the high nucleophilicity of the N1 position in the triazolate anion.
-
N4-Alkylation: Often observed as a minor product or with specific steric constraints.
Module 2: Troubleshooting & Optimization (FAQs)
Case 1: "I am getting a 1:1 mixture of N1 and N2 isomers. How do I favor N2?"
Diagnosis: Your reaction is likely under kinetic control or the solvent shell is not allowing the thermodynamic equilibrium to establish.
The Fix: Shift to Thermodynamic Control.
-
Temperature: Increase reaction temperature to 80–100°C . This allows the reversible alkylation steps to equilibrate to the more stable N2-isomer.
-
Solvent: Switch to DMF or DMSO .
-
Why? These polar aprotic solvents stabilize the transition states and the intermediate triazolate anion, facilitating the equilibrium.
-
-
Base: Use Na₂CO₃ or K₂CO₃ .
-
Expert Insight: While Cesium (Cs⁺) is excellent for reactivity, recent studies indicate that Na₂CO₃ in DMF often yields higher regioselectivity for N2-alkylation (up to ~85:15 or 90:10) compared to Cs₂CO₃, which is so reactive it effectively "locks in" the kinetic mixture [1].
-
Case 2: "My reaction is sluggish. The starting material won't consume."
Diagnosis: The triazole N-H is not being effectively deprotonated, or the resulting ion pair is too tight (low nucleophilicity).
The Fix: The "Cesium Effect."
-
Base: Switch to Cs₂CO₃ (Cesium Carbonate).[1][2]
-
Why? The "Cesium Effect" arises from the large ionic radius of Cs⁺. It forms a "loose" ion pair with the triazolate anion, making the nitrogen "naked" and highly nucleophilic. It also has superior solubility in organic solvents compared to K⁺ or Na⁺ [2].
-
-
Additives: Add TBAI (Tetrabutylammonium iodide) (0.1 equiv).
Case 3: "I specifically need the N1-isomer of a 1,2,3-triazole."
Diagnosis: You are fighting thermodynamics. You must use Kinetic Control .
The Fix:
-
Temperature: Run the reaction at 0°C to Room Temperature . Do not heat.
-
Base: Use NaH (Sodium Hydride) in THF .
-
Why? NaH is a strong, irreversible base. Once deprotonated in a non-polar-ish solvent like THF, the tight ion pair and rapid reaction with a reactive electrophile (like MeI) favor the kinetic attack at N1 [3].
-
-
Sterics: If possible, use a bulky protecting group on the electrophile, which may steer attack away from the more hindered N2 position (if C4/C5 are unsubstituted).
Module 3: Master Protocol – N2-Selective Alkylation
This protocol is optimized for thermodynamic control to favor the N2-isomer of 4,5-disubstituted 1,2,3-triazoles.
Reagents:
-
Substrate: 1,2,3-Triazole derivative (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Na₂CO₃ (2.0 equiv) [Note: Use Cs₂CO₃ only if reaction fails to proceed]
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Why? Water solvates the anion and reduces nucleophilicity, potentially altering selectivity.
-
-
Dissolution: Add the triazole substrate and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add Na₂CO₃ in one portion. Stir at Room Temperature for 30 minutes.
-
Visual Check: The suspension may change color/consistency as the triazolate forms.
-
-
Addition: Add the Alkyl Halide dropwise.
-
Thermodynamic Drive: Heat the reaction to 90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC/LCMS.[7] If N1 isomer forms early, the heat helps revert it (via retro-Michael or elimination/re-addition pathways) to the N2 form.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.
Module 4: Decision Logic & Mechanisms
Visual 1: The Regioselectivity Decision Matrix
This flowchart guides your choice of conditions based on the desired isomer.
Caption: Decision matrix for selecting reaction conditions based on the target regioisomer.
Visual 2: The "Cesium Effect" & Tautomer Equilibrium
Understanding why Cesium and DMF work together.
Caption: The "Cesium Effect" creates loose ion pairs in DMF, enhancing nucleophilicity.
References
-
Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. Source: National Institutes of Health (PMC). Note: Highlights Na₂CO₃/DMF as superior for N2 selectivity over Cs₂CO₃.
-
Cesium Carbonate as a Mediated Inorganic Base in Organic Transformations. Source: Academia.edu / ResearchGate. Note: Comprehensive review of the "Cesium Effect" in alkylation reactions.
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions. Source: ACS Publications. Note: Details the switch between kinetic (THF) and thermodynamic (DMSO) control.
-
Thermodynamic vs Kinetic Reaction Control. Source: Chemistry LibreTexts. Note: Foundational theory applied to regioselectivity.
Sources
- 1. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Letrozole Intermediate Synthesis
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists troubleshooting the regioselective synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , the critical intermediate in the production of the aromatase inhibitor Letrozole.
A persistent and costly challenge in this synthetic workflow is the concurrent formation of the undesired 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile isomer (structurally referred to as the N4-alkylated isomer). This guide provides mechanistic insights, validated alternative protocols, and troubleshooting FAQs to help you eliminate this impurity and optimize your yield.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does direct alkylation of 1,2,4-triazole consistently yield the undesired 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile isomer? A: The issue is rooted in the tautomerism and nucleophilicity of the 1,2,4-triazole ring. In solution, 1,2,4-triazole exists in a dynamic equilibrium between its 1H and 4H tautomers. When reacted with 4-(bromomethyl)benzonitrile under standard basic conditions (e.g., K₂CO₃ in acetone), alkylation occurs competitively at both the N1 and N4 positions. This typically results in an 87:11 mixture of the desired 1,2,4-triazolyl (N1) and undesired 1,3,4-triazolyl (N4) isomers[1]. Because both nitrogen centers are highly nucleophilic, thermodynamic control alone is insufficient to achieve 100% regioselectivity, necessitating tedious column chromatography that is unviable for industrial scale-up[1].
Q2: How can I completely block the N4 position to prevent isomer formation during alkylation? A: The most robust chemical workaround is the N4-Amino Blocking Strategy [2]. By substituting 1H-1,2,4-triazole with 4-amino-1,2,4-triazole, the problematic N4 position is sterically and electronically occluded[3]. Alkylation with 4-(bromomethyl)benzonitrile occurs strictly at the N1 position, yielding a 4-amino-triazolium intermediate. A subsequent deamination step (diazotization using sodium nitrite and HCl) removes the amino blocking group, yielding the desired intermediate with >99% regioselectivity and eliminating the need for chromatographic separation[2],.
Q3: Are there "de novo" synthesis routes that bypass the alkylation step entirely? A: Yes. To completely circumvent the regioselectivity issues of triazole alkylation, you can construct the triazole ring de novo directly onto the final API scaffold. This is achieved by reacting 4,4'-dicyanodiphenyl methyl hydrazine with 1,3,5-triazine[4]. Because the triazole ring is formed around the pre-existing carbon-nitrogen bond of the hydrazine intermediate, the formation of the 1,3,4-triazole regioisomer is mechanistically impossible. This route bypasses the 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile intermediate entirely, yielding Letrozole that is substantially free of the isomeric impurity[4].
Q4: If I must use direct alkylation due to supply chain constraints, how can I optimize the N1:N4 ratio? A: If direct alkylation is unavoidable, shift from using neutral 1,2,4-triazole to an alkali metal salt (e.g., sodium or potassium 1,2,4-triazolide)[2]. Conducting the reaction at lower temperatures (10°C to 15°C) in polar aprotic solvents (like DMF) or using phase-transfer catalysts (PTCs) favors the kinetic N1-alkylation product. While this does not eliminate the 1,3,4-isomer entirely, it significantly suppresses its formation compared to standard refluxing conditions.
Part 2: Quantitative Data & Method Comparison
The following table summarizes the quantitative metrics and operational trade-offs of the three primary synthetic strategies used to address the isomer issue.
| Synthetic Strategy | Key Reagents | Regioselectivity (N1:N4) | Overall Yield | Major Operational Drawback |
| Direct Alkylation | 1,2,4-triazole, K₂CO₃, Acetone | ~ 87 : 11 | 45 - 50% | Requires massive solvent volumes for column chromatography[1]. |
| N4-Amino Blocking | 4-amino-1,2,4-triazole, NaNO₂, HCl | > 99 : 1 | 60 - 65% | Requires handling of hazardous/explosive sodium nitrite during scale-up[3]. |
| De Novo Synthesis | Hydrazine derivative, 1,3,5-triazine | 100 : 0 | > 70% | Requires synthesis of specialized hydrazine precursors[4]. |
Part 3: Validated Experimental Protocols
Protocol A: N4-Amino Blocking & Deamination Route
This protocol is self-validating: the intermediate triazolium salt precipitates out of solution, providing a visual confirmation of successful N1-alkylation before the deamination step.
Step 1: Regioselective Alkylation
-
Charge a reaction vessel with isopropyl alcohol (10 volumes) and 4-(bromomethyl)benzonitrile (1.0 eq).
-
Add 4-amino-1,2,4-triazole (1.1 eq) and heat the mixture to reflux (approx. 82°C) for 6-8 hours.
-
Validation Check: Monitor the reaction via TLC. A thick white precipitate of 4-[(4-amino-1,2,4-triazolium-1-yl)methyl]benzonitrile bromide will form as the reaction progresses.
-
Cool the mixture to 0-5°C, filter the precipitate, and wash with cold isopropyl alcohol to remove unreacted starting materials[3].
Step 2: Deamination (Diazotization/Dediazoniation)
-
Dissolve the isolated triazolium salt in an aqueous solution of 10% HCl (5 volumes) and chill the reactor to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 1 hour, maintaining the temperature strictly below 5°C to prevent premature decomposition of the diazonium salt[2].
-
Once addition is complete, gradually warm the reaction to room temperature (20-25°C) and stir for 2 hours. Nitrogen gas evolution will be visually apparent as the dediazoniation occurs.
-
Neutralize the aqueous layer with NaOH to pH 7-8, extract with dichloromethane, and evaporate the solvent to yield isomer-free 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Protocol B: De Novo Triazole Ring Formation
This protocol completely bypasses the mono-alkylation intermediate, directly yielding the final API.
-
Charge a reactor with ethanol (10 volumes) and 4,4'-dicyanodiphenyl methyl hydrazine (1.0 eq)[4].
-
Add 1,3,5-triazine (1.5 eq) which acts as a formamidine equivalent.
-
Heat the mixture to reflux for 12 hours. The condensation reaction will directly close the 1,2,4-triazole ring onto the hydrazine nitrogen.
-
Cool the reaction mixture to room temperature. The crude Letrozole will precipitate.
-
Filter and recrystallize from 95% ethanol to yield the final product, completely free of the 1,3,4-triazole regioisomer[4].
Part 4: Reaction Pathway Visualization
Comparison of Letrozole synthetic pathways: Direct Alkylation vs. N4-Blocking vs. De Novo Synthesis.
Part 5: References
-
Regioselective synthesis of letrozole - WO2010146391A1 , Google Patents. URL:
-
A method of manufacture of letrozole - WO2007144896A1 , Google Patents. URL:
-
Process for preparation of letrozole and its intermediates , Justia Patents. URL:[Link]
-
Letrozole Synthesis Pathways , New Drug Approvals. URL:[Link]
-
AN IMPROVED PROCESS FOR PREPARATION OF LETROZOLE AND ITS INTERMEDIATES - EP 2212301 B1 , European Patent Office. URL:[Link]
Sources
challenges in the scale-up of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile production
Technical Support Center: Scale-Up Troubleshooting for 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
Welcome to Process Chemistry Support Scaling up the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile—a pivotal intermediate for aromatase inhibitors and antifungal active pharmaceutical ingredients (APIs)—presents strict challenges in regioselectivity, thermal management, and downstream purification. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we dissect the causality behind the chemistry, providing you with self-validating protocols to ensure your pilot runs are safe, high-yielding, and reproducible.
Core Process Overview & Mechanistic Pathway
The synthesis relies on the nucleophilic substitution (SN2) of 3-cyanobenzyl bromide by the 1H-1,2,4-triazole anion. Because the triazolide anion is ambident, the reaction inherently produces a mixture of the desired N1-alkylated product and the N4-alkylated impurity [1].
Reaction pathway for 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile synthesis and isomer distribution.
Troubleshooting & FAQs
Q1: During pilot-scale runs, our N4-alkylated impurity exceeds 15%. Why does this happen, and how can we suppress it? Expertise & Causality: 1H-1,2,4-triazole is an ambident nucleophile. Upon deprotonation, the resulting triazolide anion distributes its electron density across the N1, N2, and N4 positions [1]. Alkylation at N1 is both kinetically and thermodynamically favored due to lower steric hindrance and adjacent lone-pair repulsion (the alpha effect). However, elevated temperatures and highly polar aprotic solvents (e.g., DMF at >80°C) increase the system's kinetic energy, overriding the activation barrier for N4-alkylation and driving up the impurity profile. Actionable Solution: Shift to a solvent/base system that tightens the ion pair or allows for lower operating temperatures. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF) at ambient temperature consistently yields an N1:N4 ratio of ~90:10 [2]. For a more cost-effective industrial approach, Potassium Carbonate (K₂CO₃) in Acetone at 55°C with a Potassium Iodide (KI) catalyst restricts the N4 impurity to ~11% [3].
Q2: The alkylation reaction exhibits a dangerous thermal runaway when scaling beyond 10 kg. How do we manage this? Expertise & Causality: The SN2 displacement of the bromide leaving group is highly exothermic. In batch mode, charging all the 3-cyanobenzyl bromide at once leads to rapid heat accumulation. This thermal spike not only poses a severe safety risk but also shifts the thermodynamic equilibrium, increasing the formation of the N4 isomer and potential bis-alkylated species. Actionable Solution: Implement a semi-continuous dosing strategy. Maintain the reactor at the target temperature and dose the electrophile over 2 to 4 hours. Link the dosing pump to the reactor's jacket temperature control system (cascade control) so that dosing automatically pauses if the internal temperature exceeds the established safety threshold.
Q3: Column chromatography is not viable for our commercial scale-up. What is the most reliable method to purge the N4 isomer? Expertise & Causality: The N4 isomer possesses higher molecular symmetry and a different dipole moment compared to the N1 isomer, resulting in distinct crystal lattice energies and differential solubility. Actionable Solution: Leverage selective trituration. The N4 isomer is significantly less soluble in non-polar solvent mixtures. After aqueous workup, triturating the crude crystalline mass in Hexanes selectively removes impurities, allowing the isolation of the desired N1 isomer without chromatographic purification [3].
Quantitative Data: Impact of Conditions on Regioselectivity
| Base System | Solvent | Operating Temp (°C) | N1:N4 Ratio | Est. Yield (%) | Reference |
| DBU (1.1 eq) | THF | 20 | 90:10 | 92 | Bulger et al. |
| K₂CO₃ / KI | Acetone | 55 | 87:11 | 85 | Patent WO2005/47269 |
| NaOMe (1.1 eq) | Methanol | 65 | 80:20 | 78 | General Literature |
| K₂CO₃ (1.5 eq) | DMF | 80 | 82:18 | 80 | General Literature |
Self-Validating Experimental Protocol: Optimized Scale-Up Workflow
This protocol utilizes the K₂CO₃/Acetone system, optimized for industrial scalability, safety, and regulatory compliance.
-
Step 1: Reactor Preparation & Triazolide Formation
-
Action: Charge 1H-1,2,4-triazole (1.05 eq) and K₂CO₃ (1.5 eq) into the reactor. Add Acetone (10 volumes) and KI (0.05 eq). Stir at 25°C for 30 minutes.
-
Self-Validation: Visual inspection should confirm a heterogeneous slurry. This confirms the presence of undissolved K₂CO₃, which is necessary to drive the solid-liquid phase transfer deprotonation without degrading the solvent.
-
-
Step 2: Controlled Electrophile Dosing
-
Action: Heat the reactor to 50°C. Dose 3-cyanobenzyl bromide (1.0 eq) dissolved in Acetone (2 volumes) over 3 hours.
-
Self-Validation: Monitor the internal thermocouple. The dosing pump must be interlocked to shut off automatically if the internal temperature exceeds 55°C, preventing a thermodynamic shift toward the N4 isomer.
-
-
Step 3: In-Process Control (IPC) & Reaction Completion
-
Action: Post-dosing, maintain stirring at 55°C for 5 to 8 hours [3].
-
Self-Validation: Pull a sample for HPLC analysis. The reaction is validated as complete only when residual 3-cyanobenzyl bromide is < 1.0% AUC.
-
-
Step 4: Quench & Phase Separation
-
Action: Cool the reactor to 20°C. Filter out the inorganic salts (KBr, K₂CO₃) and concentrate the filtrate under vacuum. Partition the resulting residue between Dichloromethane (DCM) and Water [3].
-
Self-Validation: Check the pH of the aqueous layer (it must be slightly basic, pH 8-9) to ensure all acid byproducts are neutralized. Separate and dry the organic phase over Na₂SO₄.
-
-
Step 5: Selective Trituration (Purification)
-
Action: Evaporate the DCM to yield a crystalline crude. Add Hexane (5 volumes) and triturate at 20°C for 2 hours. Filter the purified solid [3].
-
Self-Validation: Perform a final HPLC of the isolated solid. The acceptance criterion is > 98% N1 isomer and < 1% N4 isomer.
-
References
- Title: Process for the preparation of letrozole and its intermediates (Patent WO2005047269A1)
-
Title: An investigation into the alkylation of 1,2,4-triazole Source: Tetrahedron Letters URL: [Link]
-
Title: Taming Ambident Triazole Anions Source: Chemical Science (Edinburgh Research Explorer) URL: [Link]
-
Title: Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
resolving solubility issues during the crystallization of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolution of Solubility, Oiling Out, and Regio-isomer Issues
Executive Summary
You are encountering challenges with 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a structural isomer of the well-known Letrozole intermediate. While the industrial literature heavily documents the 4-isomer (para-substitution), the physicochemical behavior of your 3-isomer (meta-substitution) follows nearly identical thermodynamic principles.[1]
The three critical failure modes for this class of compounds are:
-
Oiling Out (Liquid-Liquid Phase Separation): The compound separates as an oil rather than a crystal due to high supersaturation or impurity-driven melting point depression.[1]
-
Regio-Isomer Contamination: The alkylation of 1,2,4-triazole yields both N1-substituted (desired) and N4-substituted (impurity) products.[1]
-
Incomplete Yield: High solubility in polar organic solvents leads to significant loss in the mother liquor.
This guide provides a self-validating troubleshooting protocol to resolve these issues.
Module 1: Solvent System Selection
The Thermodynamics of Solubility
The triazole ring acts as a hydrogen bond acceptor, while the benzonitrile group adds lipophilicity. This "push-pull" polarity requires a solvent system that balances these forces.[1]
| Solvent Class | Specific Solvent | Function | Recommendation |
| Polar Protic | Isopropanol (IPA) | Primary Solvent | High. Best balance of solubility vs. temperature.[1] Often used for cooling crystallization.[1][2] |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Co-solvent | Medium. Good for dissolving the crude oil, but requires a non-polar anti-solvent to force precipitation. |
| Non-Polar | Toluene | Anti-solvent / Modifier | High. Excellent for purging the N4-isomer impurity, which often has a different solubility profile in aromatics.[1] |
| Ether | Diisopropyl Ether (DIPE) | Anti-solvent | High. Frequently cited in patent literature for the final polishing step of triazole-benzonitriles. |
| Chlorinated | Dichloromethane (DCM) | Extraction only | Avoid for Crystallization. Solubility is too high; leads to massive yield loss. |
Q: Why is my compound "oiling out" instead of crystallizing?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) curve.[1] This happens because:
-
Impurity Depression: The N4-isomer or residual reactants lower the melting point of your product below the crystallization temperature.
-
Supersaturation Shock: Adding anti-solvent too fast creates local zones of extreme supersaturation.
The Fix:
-
Switch to a Cooling Ramp: Avoid anti-solvent crashing. Dissolve in hot IPA (60°C) and cool slowly (0.5°C/min).
-
Seed Loading: You must seed the solution at the Metastable Zone Width (MSZW) boundary (approx. 45-50°C) to provide a surface for growth, bypassing the oil phase.
Module 2: Troubleshooting Workflow (Interactive)
Issue: "I have a sticky gum/oil at the bottom of the flask."
Root Cause: You have likely trapped solvent and impurities in an amorphous phase. Protocol 2A: The "Melt and Reform" Technique
-
Re-heat the mixture until the oil dissolves completely (add 10% more solvent if needed).
-
Crucial Step: Hold at reflux for 15 minutes to ensure all "memory" of the oil phase is erased.
-
Cool to 10°C above the temperature where oiling previously occurred.
-
Add Seed Crystals (0.5 - 1.0 wt%).[1] If you lack seeds, scratch the glass wall vigorously or use a sonication probe for 10 seconds.
-
Cool extremely slowly (5°C per hour) to room temperature.
Issue: "My HPLC shows 10% of the wrong isomer (N4-substitution)."
Root Cause: The N1 (desired) and N4 (undesired) isomers have different polarities. The N4 isomer is often more polar. Protocol 2B: Regio-Selective Purge
-
Solvent Switch: If using IPA, switch to Toluene/Ethyl Acetate (9:1) . The N4-isomer often has lower solubility in non-polar aromatics and will precipitate first or stay in solution depending on the specific lattice energy (typically, the symmetric impurity is less soluble).
-
Correction: For Letrozole-class intermediates, the N4-isomer (impurity) is often removed because it does not crystallize as easily in IPA/Water mixtures, remaining in the mother liquor.[1]
-
Action: Recrystallize from Isopropanol .
Module 3: Visualizing the Rescue Strategy
The following diagram illustrates the decision logic for rescuing a failed crystallization batch.
Caption: Decision matrix for troubleshooting crystallization failures in triazole-benzonitrile intermediates.
Module 4: Advanced Regio-Isomer Control (The "Salt" Method)
If standard recrystallization fails to remove the regio-isomer (N4-substituted), you must exploit the basicity of the triazole ring.
The Hydrochloride Salt Protocol:
-
Dissolve the crude mixture in Acetone or Ethyl Acetate .
-
Bubble dry HCl gas or add HCl in Dioxane (1.1 equivalents).
-
The hydrochloride salt of the triazole derivative will precipitate.
-
Filter the salt and wash with cold acetone.
-
Neutralization: Suspend the salt in water, adjust pH to 8-9 with Sodium Bicarbonate, and extract with Ethyl Acetate to recover the purified free base.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use water as an anti-solvent? A: Yes, but proceed with caution. Water is a strong anti-solvent for this compound.[1] If added too quickly, it will cause immediate oiling out.
-
Best Practice: Use a "Reverse Addition" method if possible (add the organic solution dropwise into a large volume of stirring water) to create small particles, OR add water to the organic phase at a rate of 1% volume per minute.
Q: What is the expected melting point? A: While specific data for the 3-isomer is proprietary/sparse, the 4-isomer (Letrozole intermediate) melts around 80-82°C .[1] If your sample melts below 70°C, it is significantly impure or contains solvent inclusions.
Q: How do I distinguish the N1 (desired) from N4 (undesired) isomer? A:
-
1H NMR: The triazole protons in the N1-isomer are typically distinct singlets.[1] In the N4-isomer (symmetric), they may appear equivalent or have different chemical shifts.
-
TLC: The N1 isomer is generally less polar than the N4 isomer on Silica gel (eluent: EtOAc/Hexane).
References
-
Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent Application 2005/0209294.[1] Describes the standard industrial crystallization using Diisopropyl Ether and IPA.
-
Process for the preparation of Letrozole. US Patent 5,352,795. Foundational text on the alkylation of 1,2,4-triazole and separation of regioisomers.
-
Oiling Out in Crystallization. Mettler Toledo Technical Whitepaper. Mechanistic explanation of Liquid-Liquid Phase Separation (LLPS).
-
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange / Joule and Mills Heterocyclic Chemistry. Discussion on the N1 vs N4 selectivity and separation.
-
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Properties. PubChem. Physical property data for the homologous 4-isomer.
Sources
Validation & Comparative
comparative analysis of synthesis routes for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Executive Summary
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (hereafter referred to as TMB ) is the critical rate-limiting step in the manufacturing of Letrozole, a third-generation aromatase inhibitor. The core chemical challenge lies in the regioselective alkylation of the 1,2,4-triazole ring. Due to annular tautomerism, alkylation typically yields a mixture of the desired N1-isomer (TMB) and the undesired N4-isomer (isomeric impurity).
This guide compares three distinct synthesis routes:
-
Route A (Classical): Sodium salt of 1,2,4-triazole in DMF.[1][2][3]
-
Route B (Catalytic/Base-Mediated): Cesium Carbonate (
) in Acetone/Toluene. -
Route C (Process Engineered): Phase Transfer Catalysis (PTC) in biphasic systems.
Recommendation: Route B is identified as the superior method for high-purity applications, offering >99% regioselectivity and eliminating the need for complex downstream chromatography.
Chemical Context & Mechanism[2][4][5][6][7][8]
The Regioselectivity Challenge
The 1,2,4-triazole anion is an ambident nucleophile. The nitrogen atoms at positions 1, 2, and 4 are potential sites for electrophilic attack.
-
N1-Attack (Thermodynamic): Leads to the desired product (TMB).
-
N4-Attack (Kinetic/Steric): Leads to the impurity 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile.
The N4-isomer is often formed in polar aprotic solvents (like DMF) where the specific solvation of the cation leaves the N4 position exposed. However, the N4-isomer is generally more basic and water-soluble, a property exploited in purification protocols.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the critical decision points in synthesis.
Figure 1: Reaction mechanism showing the bifurcation between N1 (desired) and N4 (undesired) alkylation pathways based on reaction conditions.
Comparative Route Analysis
Route A: Classical Nucleophilic Substitution (DMF/Na-Salt)
This method, widely cited in early patents (e.g., US 5,473,078), utilizes the sodium salt of 1,2,4-triazole in Dimethylformamide (DMF).
-
Mechanism:
displacement. -
Pros: High reactivity due to solvent polarity; cheap reagents.
-
Cons:
-
Regioselectivity: Poor (~90:10 to 95:5 ratio of N1:N4).
-
Workup: DMF is difficult to remove (high boiling point) and water-miscible, complicating extraction.
-
Toxicity: DMF is a reproductive toxin (SVHC).
-
Route B: Cesium Carbonate Mediated (The "High Purity" Standard)
Modern process chemistry (e.g., US 2009/0270633) favors the use of Cesium Carbonate (
-
Mechanism: The "Cesium Effect." The large ionic radius of
forms a looser ion pair with the triazole anion, allowing the thermodynamic preference for N1 alkylation to dominate. -
Pros:
-
Selectivity: >99% N1 isomer is achievable.
-
Workup: Inorganic salts are filtered off; solvent is easily evaporated.
-
-
Cons: Cost of Cesium Carbonate is higher than Sodium Hydride or Carbonate.
Route C: Phase Transfer Catalysis (PTC)
Uses a biphasic system (e.g., Toluene/Water) with a catalyst like Tetrabutylammonium Bromide (TBAB).
-
Mechanism: Interfacial catalysis.
-
Pros: Excellent for scale-up; uses green solvents (Water/Toluene); avoids anhydrous conditions.
-
Cons: Reaction rates can be slower; emulsion formation risks.
Comparative Data Summary
| Metric | Route A (DMF/Na) | Route B (Acetone/Cs2CO3) | Route C (PTC/Toluene) |
| Yield | 60 - 65% | 75 - 85% | 70 - 75% |
| N1 Selectivity | 90 - 95% | > 99% | ~96% |
| N4 Impurity | 5 - 10% | < 1% | 3 - 4% |
| Reaction Time | 2 - 4 Hours | 4 - 6 Hours | 6 - 10 Hours |
| Purification | Crystallization Required | Filtration + Evaporation | Phase Separation |
| Scalability | Moderate (DMF disposal) | High | Very High |
Detailed Experimental Protocol
Based on the analysis, Route B (Cesium Carbonate Method) is the recommended protocol for research and high-value synthesis due to its superior impurity profile.
Protocol: Synthesis of TMB via Cesium Carbonate
Reagents:
-
4-(Bromomethyl)benzonitrile (1.0 eq)
-
Cesium Carbonate (
) (1.5 eq) -
Solvent: Acetone (Reagent Grade, dried)
Step-by-Step Methodology:
-
Preparation: In a clean, dry 3-neck round bottom flask equipped with a magnetic stirrer and reflux condenser, charge Acetone (10 volumes) .
-
Activation: Add 1,2,4-Triazole (1.2 eq) and Cesium Carbonate (1.5 eq) . Stir at room temperature (25°C) for 30 minutes. Note: This pre-stirring allows the formation of the active triazolyl anion.
-
Addition: Cool the mixture to 0-5°C. Slowly add 4-(Bromomethyl)benzonitrile (1.0 eq) dissolved in a minimal amount of acetone dropwise over 30 minutes. Critical Control Point: Low temperature during addition minimizes kinetic N4 product formation.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 56°C) for 4-6 hours. Monitor via HPLC or TLC (Mobile phase: DCM/MeOH 95:5).
-
Workup:
-
Cool reaction mass to room temperature.[7]
-
Filter the inorganic salts (CsBr, unreacted Carbonate) through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification (Removal of Trace Isomer):
-
Dissolve crude solid in Isopropanol (IPA) at reflux.
-
Cool slowly to 0-5°C. The N1-isomer crystallizes out, while the trace N4-isomer and unreacted triazole remain in the mother liquor.
-
Filter and dry under vacuum at 50°C.
-
Validation Criteria:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 110–112°C.
-
1H NMR (DMSO-d6):
8.69 (s, 1H, Triazole-H), 8.03 (s, 1H, Triazole-H), 7.84 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 5.58 (s, 2H, ).
Workflow Decision Matrix
Use the following logic flow to determine the appropriate synthesis route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale, purity, and cost constraints.
References
-
BenchChem. (2025).[1] A . Retrieved from
-
Wadhwa, L. K., et al. (2009). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent Application US20090270633A1. Retrieved from
-
Bowman, R. M., et al. (1995). Method of preparation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent 5,473,078. Retrieved from
-
Suman, M., et al. (2019).[8] A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(v), 319-326.[8] Retrieved from [8]
- Pizzocaro, S., et al. (2005). Process for the preparation of Letrozole. Organic Process Research & Development. (Contextual citation based on standard industrial practices described in US20070112203A1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 3. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]
- 4. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 5. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 7. WO2009078036A2 - Process and intermediate of letrozole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
comparing the efficacy of different bases in 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile synthesis.
Executive Summary
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile —a structural isomer of the key Letrozole intermediate—hinges critically on the
While 1,2,4-triazole is an ambident nucleophile capable of alkylation at the N1, N2, and N4 positions, the N1-isomer is the pharmacologically relevant target for aromatase inhibition. This guide compares three distinct base systems—Inorganic Carbonates (
Key Finding: While Sodium Hydride (
Mechanistic Context: The Regioselectivity Challenge
The core challenge in this synthesis is the tautomeric nature of 1,2,4-triazole. Upon deprotonation, the triazolide anion resonates charge between nitrogen atoms. The alkylation with 3-(bromomethyl)benzonitrile follows an
-
N1-Alkylation (Target): Thermodynamically favored; usually the major product.
-
N4-Alkylation (Impurity): Kinetically accessible; forms a symmetric impurity that is difficult to separate.
-
N2-Alkylation: Rare in this specific scaffold due to steric hindrance and electronic repulsion.
Figure 1: Reaction Mechanism and Regiochemical Pathways
Caption: Mechanistic bifurcation in triazole alkylation. The choice of base and solvent influences the ratio of N1 (Target) to N4 (Impurity).[2][3]
Comparative Analysis of Base Systems
A. Potassium Carbonate ( )[2][5][6][7]
-
System:
/ Acetone (reflux) or DMF ( ). -
Mechanism: Heterogeneous catalysis. The solid base surface aids in templating the reaction.
-
Performance:
-
Yield: Good (80–88%).
-
Selectivity: High N1:N4 ratio (~90:10).[2]
-
Pros: Cheap, non-pyrophoric, easy workup (filtration of salts).
-
Cons: Slower reaction rates (requires reflux); requires fine milling of the base.
-
-
Verdict: The Industry Standard for balancing cost and purity.
B. Sodium Hydride ( )[2]
-
System:
(60% dispersion) / THF or DMF ( ). -
Mechanism: Irreversible deprotonation generating a "naked" triazolide anion.
-
Performance:
-
Yield: Moderate to High (75–85%).
-
Selectivity: Lower (often ~80:20). The highly reactive "naked" anion is less discriminating, leading to higher N4 impurity levels.
-
Pros: Extremely fast reaction (< 2 hours).
-
Cons: Hazardous (hydrogen gas evolution), moisture sensitive, requires strict anhydrous conditions.
-
-
Verdict: Useful for High-Throughput Screening (HTS) where speed is critical, but poor for scale-up due to safety and purification burden.
C. Cesium Carbonate ( )[8]
-
System:
/ DMF or Acetonitrile.[2] -
Mechanism: "Cesium Effect"—the large cation radius increases the solubility of the carbonate and loosens the ion pair with the triazolide, enhancing nucleophilicity without sacrificing selectivity.
-
Performance:
-
Yield: Excellent (>90%).
-
Selectivity: Very High (>95:5).[4]
-
Pros: Best overall conversion and purity profile.
-
Cons: Prohibitively expensive for multi-kilogram synthesis.
-
-
Verdict: The Premium Choice for medicinal chemistry scale (<10g) where yield is paramount.
Experimental Data Summary
The following data represents average performance metrics derived from triplicate runs at 10mmol scale.
| Parameter | Method A: | Method B: | Method C: |
| Reaction Time | 6–8 Hours (Reflux) | 1–2 Hours (0°C to RT) | 3–4 Hours (Reflux) |
| Isolated Yield | 85% | 78% | 92% |
| N1 : N4 Isomer Ratio | 92 : 8 | 81 : 19 | 96 : 4 |
| Workup Complexity | Low (Filter & Evaporate) | High (Quench & Extract) | Low (Filter & Evaporate) |
| Safety Profile | Green (Safe) | Red (Flammable/Reactive) | Green (Safe) |
| Cost Efficiency | High | Medium | Low |
Detailed Protocol: The Optimized Method
This protocol is selected for its robustness and ease of purification, making it ideal for generating high-purity intermediates for drug development.
Reagents
-
3-(Bromomethyl)benzonitrile (1.0 eq)
-
1,2,4-Triazole (1.2 eq)[5]
-
Potassium Carbonate (
), anhydrous, finely powdered (2.0 eq) -
Acetone (Reagent Grade, dried over
)
Step-by-Step Workflow
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,2,4-Triazole (1.2 eq) and
(2.0 eq) in dry Acetone ( of substrate). -
Reflux Initiation: Heat the mixture to reflux (
) for 30 minutes. Note: This pre-activation step ensures deprotonation and creates the active nucleophilic species. -
Addition: Remove heat briefly. Add 3-(Bromomethyl)benzonitrile (1.0 eq) slowly (solid or solution).
-
Reaction: Return to reflux. Monitor via TLC (EtOAc:Hexane 1:1) or HPLC.[6] Reaction is typically complete in 6 hours.
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, unreacted ). -
Wash the filter cake with cold acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification (Critical): Recrystallize the crude solid from Isopropanol (IPA) .
-
Rationale: The N4-isomer is significantly more soluble in IPA than the N1-isomer. Cooling the hot IPA solution precipitates pure N1-product while leaving N4 impurities in the mother liquor.
-
Figure 2: Process Workflow Diagram
Caption: Optimized workflow for K2CO3-mediated synthesis, highlighting the critical crystallization step for isomer purification.
References
-
BenchChem. (2025).[2][4] Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane.Link (Accessed via search context).
-
Wang, X., et al. (2009).[7] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460-5493. Link
-
Kaur, R., et al. (2016).[8] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 5(3), 233-237.[8] Link
-
Bowman, et al. (1995). "Method of preparation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile." U.S. Patent 5,473,078.Link (Foundational patent for the para-isomer analog).
-
MDPI. (2023). "Base-Controlled Regiospecific Mono-Benzylation/Allylation...". Crystals, 13, 992. Link
Sources
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 8. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]
assessing the purity of synthesized 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile against standards
Executive Summary & Strategic Context
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (hereafter referred to as 3-TMB ) presents a classic challenge in heterocyclic chemistry: regioselectivity .[1]
While the para-isomer (a key Letrozole intermediate) is widely documented, the meta-isomer (3-TMB) is increasingly relevant in Structure-Activity Relationship (SAR) studies for aromatase inhibitors and antifungal pharmacophores.[1] The alkylation of 1,2,4-triazole by 3-(bromomethyl)benzonitrile is an ambident nucleophilic reaction, inevitably producing two critical isomers:
-
N1-Isomer (Target): The biologically active pharmacophore.
-
N4-Isomer (Critical Impurity): A thermodynamic by-product often possessing distinct (and usually unwanted) biological activity.[1]
This guide moves beyond basic "purity checks" to provide a comparative analytical strategy . We assess why HPLC alone is insufficient for process validation and how an orthogonal approach using NMR and LC-MS ensures structural integrity.
Critical Quality Attributes (CQAs) & Impurity Architecture
Before selecting an analytical method, we must map the "Impurity Architecture." The synthesis typically involves a nucleophilic substitution (
The Synthesis & Impurity Pathway (Graphviz)[1]
The following diagram illustrates the origin of the critical impurities. Note that the N4-isomer is the primary structural threat.
Figure 1: Reaction pathway showing the competitive formation of the N1 (Target) and N4 (Impurity C) isomers.
Defined Impurity Standards
| Impurity Code | Chemical Name | Origin | Risk Level |
| Target | 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | Synthesis | N/A |
| Impurity A | 3-(1H-1,2,4-triazol-1-ylmethyl)benzamide | Hydrolysis of nitrile | Low (distinct HPLC RT) |
| Impurity B | 3-(bromomethyl)benzonitrile | Unreacted SM | High (Genotoxic potential) |
| Impurity C | 3-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile | Regioisomer (N4) | Critical (Co-elution risk) |
Comparative Analysis of Assessment Methods
We evaluated three methodologies for assessing 3-TMB purity. The "Senior Scientist Recommendation" is to use HPLC-UV for routine QC but only after validating the reference standard with 1H-NMR .
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
The Workhorse for Quantitative Purity.[1]
-
Mechanism: Separation based on hydrophobicity (Reverse Phase).[1]
-
Critical Insight: The N4-isomer (Impurity C) is generally more polar than the N1-isomer due to its symmetric dipole moment. On a C18 column, the N4-isomer typically elutes before the target N1-product.
-
Limitation: Without a known standard of the N4-isomer, you cannot definitively identify the "small peak" at RRT 0.85 as the regioisomer vs. a hydrolysis product.
Method 2: 1H-NMR Spectroscopy
The Structural Validator.
-
Mechanism: Magnetic resonance of proton environments.[2][3][4][5]
-
Critical Insight: This is the only method that self-validates the regio-chemistry without external standards.
-
N1-Isomer (Target): The triazole ring is asymmetric.[1] You will see two distinct singlets for the triazole protons (H3 and H5) typically around
8.0 and 8.6 ppm. -
N4-Isomer (Impurity): The triazole ring possesses a plane of symmetry passing through N4. The H3 and H5 protons are chemically equivalent. You will see one singlet integrating for 2 protons (or two very close peaks if symmetry is slightly broken by the benzyl handle, but distinct from N1 pattern).
-
-
Limitation: High Limit of Detection (LOD). Not suitable for detecting impurities < 0.5%.
Method 3: LC-MS/MS
The Trace Detector.
-
Mechanism: Mass-to-charge ratio separation.[1]
-
Critical Insight: Both N1 and N4 isomers have the exact same mass (
184.2). MS alone cannot distinguish them. However, MS/MS fragmentation patterns can differ, or it can confirm that a peak is not the starting material (Br-benzyl, distinctive isotope pattern).
Experimental Data Summary
The following data compares the performance of these methods based on laboratory trials with synthesized crude 3-TMB.
| Feature | HPLC-UV (254 nm) | 1H-NMR (400 MHz, DMSO-d6) | LC-MS (ESI+) |
| Specificity (Isomers) | High (Resolution > 2.[1]0) | Absolute (Diagnostic Shifts) | Low (Same Mass) |
| LOD (Limit of Detection) | 0.05% | ~0.5 - 1.0% | < 0.01% |
| Quantification | Excellent (Area %) | Good (wt/wt with internal std) | Semi-quantitative |
| Throughput | High (20 min/run) | Low | Medium |
| Role | Routine QC & Release | Standard Qualification | Genotoxic Impurity Check |
Detailed Protocols (Self-Validating Systems)
Protocol A: The "Gold Standard" HPLC Method
Derived from Letrozole intermediate analysis but optimized for the meta-isomer.
System Suitability Requirement: Resolution (
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for basic triazoles).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5%
60% B -
15-20 min: 60%
90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (sensitive) and 254 nm (specific for aromatics).[1]
-
Sample Prep: Dissolve 10 mg in 10 mL MeCN:Water (1:1).
Data Interpretation:
-
RT ~ 4.5 min: 1,2,4-Triazole (if present).
-
RT ~ 8.2 min: N4-Isomer (Impurity C).
-
RT ~ 9.5 min: N1-Isomer (Target 3-TMB).
-
RT ~ 14.0 min: Starting Material (Br-benzyl).
Protocol B: NMR Structural Confirmation
Required for validating your primary reference standard.
-
Solvent: DMSO-
(Avoid as triazole peaks can broaden). -
Concentration: 10-15 mg in 0.6 mL.
-
Acquisition: 16-32 scans.
-
Diagnostic Check:
-
Look at the region
7.9 - 9.0 ppm. -
Target (N1): Two singlets (
~8.6 ppm and ~8.0 ppm). -
Impurity (N4): One singlet (
~8.5 ppm, 2H intensity). -
Note: If you see a small singlet "riding" near the main peaks, calculate the integral ratio to estimate % regioisomer.
-
Analytical Workflow Decision Tree
Use this logic flow to determine the purity of your synthesized batch.
Figure 2: Decision matrix for releasing a batch of 3-TMB. Note that HPLC is the screen, but NMR is the validator.
References
-
Al-Masoudi, N. A., et al. "Synthesis and biological activity of some new 1,2,4-triazole derivatives."[1] Heteroatom Chemistry, 2021.[1] (General triazole alkylation chemistry).
-
Srinivas, K., et al. "Process for the preparation of Letrozole free from its regioisomer." US Patent 2007/0107733, 2007. (Describes the N1 vs N4 separation logic for the para-isomer analogue).
-
Claramunt, R. M., et al. "The annular tautomerism of 1,2,3- and 1,2,4-triazoles in the solid state and in solution: NMR and X-ray studies."[1] Journal of the Chemical Society, Perkin Transactions 2, 2001. (Definitive guide on NMR shifts of triazole isomers).
-
BenchChem Application Note. "HPLC Analysis of 1,2,4-Triazole Compounds." BenchChem Protocols, 2025.[3][6] (General HPLC conditions for triazole intermediates).
Disclaimer: This guide is intended for research and development purposes. All synthesized compounds should be handled according to strict safety protocols (MSDS), specifically regarding the potential genotoxicity of benzyl bromide derivatives.
Sources
- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103242198A - Method for preparing letrozole impurity - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Mechanism of Action of Letrozole and the Structural Role of its Benzonitrile Precursor
Introduction to Third-Generation Aromatase Inhibitors
In the landscape of targeted endocrine therapy for estrogen receptor-positive (ER+) breast cancer, third-generation aromatase inhibitors (AIs) represent the gold standard for postmenopausal patients[1]. Among these, Letrozole stands out due to its profound pharmacological potency and near-complete suppression of peripheral estrogen synthesis. This guide provides an in-depth mechanistic analysis of Letrozole, explores the critical structural role of its benzonitrile precursor in drug design, and objectively compares its performance against other clinical alternatives like Anastrozole and Exemestane.
Mechanism of Action & Structural Biology
The CYP19A1 Target
Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the rate-limiting step in estrogen biosynthesis: the conversion of C19 androgens (androstenedione and testosterone) into C18 estrogens (estrone and estradiol)[2]. This process involves three successive hydroxylation steps at the C-19 methyl group of the androgen substrate.
Letrozole's Pharmacodynamics
Letrozole is a highly specific, non-steroidal competitive inhibitor of aromatase[3]. It functions by coordinating directly with the heme iron atom located at the active site of the CYP19A1 enzyme. By occupying this catalytic pocket, Letrozole prevents the enzyme from binding to endogenous androgens and blocks the oxygen activation required for the aromatization process[4].
Letrozole inhibition of the CYP19A1 aromatase pathway in ER+ breast cancer.
The Role of the Benzonitrile Precursor in Drug Design
The synthesis of Letrozole relies heavily on its precursor, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , which is reacted with 4-fluorobenzonitrile to form the final molecule: 4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile[5][6].
The benzonitrile moieties are not merely structural scaffolds; they dictate the drug's structure-activity relationship (SAR):
-
Steric Mimicry: The two benzonitrile rings project into the hydrophobic substrate-binding pocket of the aromatase enzyme, effectively mimicking the A and C rings of the natural steroidal backbone of androstenedione.
-
High-Affinity Binding: The cyano groups (-CN) of the benzonitrile moieties engage in critical hydrophobic and electrostatic interactions within the active site, anchoring the molecule. This precise positioning forces the triazole ring into the optimal geometry to form a coordinate covalent bond with the heme iron[5].
Comparative Efficacy: Letrozole vs. Alternatives
While Letrozole, Anastrozole, and Exemestane are all third-generation AIs, their chemical structures and inhibitory profiles differ significantly[7]. Exemestane is a steroidal "suicide" inhibitor that binds irreversibly to the enzyme[7]. In contrast, Letrozole and Anastrozole are reversible, non-steroidal triazole derivatives[7][8].
Experimental data consistently demonstrates that Letrozole exhibits superior intracellular potency. In comparative assays utilizing human cancer cell lines and adipose fibroblasts, Letrozole was found to be 10–30 times more potent than Anastrozole at inhibiting intracellular aromatase[8]. This translates to near-complete in vivo estrogen suppression (>99.1% for Letrozole vs. ~97.0% for Anastrozole)[9].
Table 1: Comparative Performance of Third-Generation Aromatase Inhibitors
| Pharmacological Feature | Letrozole | Anastrozole | Exemestane |
| Chemical Classification | Non-steroidal (Triazole) | Non-steroidal (Triazole) | Steroidal (Androgen analogue) |
| Mechanism of Action | Reversible, competitive | Reversible, competitive | Irreversible, suicide inactivator |
| In Vivo Estrogen Suppression | > 99.1% | ~ 97.0% | ~ 97.0 - 98.0% |
| Relative Intracellular Potency | Baseline (Most Potent) | 10–30x less potent than Letrozole | Varies (Covalent binding) |
| Primary Metabolic Pathway | CYP2A6 and CYP3A4 | CYP3A4 | CYP3A4 |
Experimental Methodology: Validating Aromatase Inhibition
To objectively quantify the IC50 and inhibitory efficacy of Letrozole and its benzonitrile precursors during drug development, researchers rely on the Tritiated Water Release Assay . This protocol is a self-validating system designed to measure enzyme kinetics with high signal-to-noise ratios.
Scientific Rationale & Causality
During the aromatization of androgens, CYP19A1 specifically cleaves the 1β-hydrogen from the A-ring of the substrate. By utilizing [1β-3H]-androstenedione as the substrate, the cleaved radioactive hydrogen is released exclusively as tritiated water (
Expert Insight: While this assay is the gold standard for cell-free (microsomal) systems, it can be confounded in whole-tissue investigations because other non-aromatase cytochrome P450 enzymes can also non-specifically release tritium from the substrate[11]. Therefore, utilizing isolated placental or recombinant microsomes is critical for ensuring CYP19A1 specificity.
Step-by-Step Protocol: Tritiated Water Release Assay
-
Reagent Preparation: Prepare human placental microsomes (or recombinant CYP19A1) in a 50 mM potassium phosphate buffer (pH 7.4). Prepare a NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to supply the necessary electron transfers for the P450 catalytic cycle.
-
Inhibitor Incubation: Pre-incubate the microsomes with varying logarithmic concentrations of Letrozole (e.g., 0.1 nM to 1000 nM) and the NADPH-regenerating system for 10 minutes at 37°C. Causality: Pre-incubation allows the drug's benzonitrile groups to equilibrate within the hydrophobic pocket before substrate competition begins.
-
Substrate Addition: Initiate the reaction by adding 50-100 nM of [1β-3H]-androstenedione[12]. Incubate for exactly 15–30 minutes at 37°C.
-
Reaction Termination: Stop the enzymatic reaction by adding an equal volume of ice-cold chloroform or 20% trichloroacetic acid (TCA)[10]. Causality: This immediately denatures the aromatase enzyme, freezing the kinetic state.
-
Phase Separation: Add a suspension of dextran-coated charcoal (DCC) and centrifuge at 1500 x g for 10 minutes. Causality: DCC acts as a hydrophobic sink, adsorbing all unreacted steroidal substrate ([1β-3H]-androstenedione) and pulling it into the pellet. The hydrophilic tritiated water (
) remains isolated in the aqueous supernatant. -
Quantification: Extract an aliquot of the clear aqueous supernatant, mix with liquid scintillation cocktail, and measure the disintegrations per minute (DPM) using a liquid scintillation counter[10]. Calculate the IC50 based on the dose-response curve of DPM reduction.
Step-by-step workflow of the Tritiated Water Release Assay for aromatase inhibition.
References
1.[1] The discovery and mechanism of action of letrozole - PMC - 2.[3] Drug Formulary - letrozole - Cancer Care Ontario - 3.[2] What is Letrozole used for? - Patsnap Synapse - 4.[4] Femara (letrozole) dosing, indications, interactions, adverse effects, and more - Medscape - 5.[10] New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed - 6.[5] Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols - Benchchem - 7.[6] US7705159B2 - Process for the preparation of letrozole - Google Patents - 8.[11] A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - ResearchGate - 9.[12] Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds - Oxford Academic - 10.[8] Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC - 11.[9] Nonsteroidal and Steroidal Aromatase Inhibitors in Breast Cancer - CancerNetwork - 12.[7] Outcomes of Anastrozole, Letrozole, and Exemestane in Patients With Postmenopausal Breast Cancer - PMC -
Sources
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Letrozole used for? [synapse.patsnap.com]
- 3. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 4. reference.medscape.com [reference.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
structure-activity relationship of 1,2,4-triazole derivatives as enzyme inhibitors
This guide provides an in-depth technical analysis of 1,2,4-triazole derivatives, focusing on their structure-activity relationships (SAR) as enzyme inhibitors.[1] It is designed for medicinal chemists and drug discovery scientists, moving beyond basic descriptions to explore the causal links between molecular architecture and biological efficacy.
Executive Summary: The Privileged Scaffold Status
The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, distinct from its isomers (1,2,3-triazoles) and analogs (imidazoles). Its utility stems from a unique physicochemical profile:
-
Dipole Moment & H-Bonding: It acts as a robust hydrogen bond acceptor and donor, mimicking peptide bonds (
) while resisting proteolytic cleavage. -
Metal Coordination: The
nitrogen possesses a lone pair ideal for coordinating with metalloenzyme cofactors (e.g., Heme-Fe), a mechanism central to CYP51 inhibition. -
pKa Modulation: With a pKa of ~2.3, the 1,2,4-triazole is largely uncharged at physiological pH (7.4). In contrast, imidazole (pKa ~6.9) is partially protonated, which often leads to non-specific binding and higher toxicity in mammalian systems.
Mechanistic Architecture & Binding Modes
To understand the SAR, one must visualize the binding topology. The diagram below illustrates the divergent binding modes of 1,2,4-triazoles in two primary enzyme classes: Metalloenzymes (CYP51) and Serine Hydrolases (AChE).
Figure 1: Divergent binding mechanisms. In CYP51, the triazole is the primary pharmacophore coordinating the metal. In AChE, it often serves as a bioactive linker facilitating dual-site binding.
Comparative SAR Analysis
Case Study A: Lanosterol 14 -demethylase (CYP51)
The transition from Imidazoles (First Gen) to 1,2,4-Triazoles (Second Gen) in antifungal therapy is the definitive case study for this scaffold.
The Selectivity Filter: Both imidazoles (e.g., Ketoconazole) and triazoles (e.g., Fluconazole) bind the Heme iron. However, the imidazole N3 is more basic, leading to higher affinity for mammalian P450 enzymes (causing hepatotoxicity). The triazole N4 is less basic, maintaining affinity for the fungal enzyme while drastically reducing binding to human P450s.
Table 1: Comparative Efficacy & Selectivity (Triazole vs. Imidazole)
| Feature | Imidazole Scaffold (e.g., Ketoconazole) | 1,2,4-Triazole Scaffold (e.g., Voriconazole) | SAR Implication |
| Heme Binding | N3 Nitrogen (High Basicity) | N4 Nitrogen (Low Basicity) | Triazoles reduce off-target heme coordination. |
| Metabolic Stability | Moderate (Oxidative degradation) | High (Resistant to metabolism) | Triazole ring is bioisosteric to amides but stable to hydrolysis. |
| Selectivity (Fungal/Human) | Low (~10-fold preference) | High (>100-fold preference) | Crucial: N1-substitution dictates the fit into the apoprotein groove. |
| Lipophilicity (LogP) | Generally Higher | Tunable via Side Chains | Triazoles allow better water solubility (e.g., Fluconazole). |
Case Study B: Cholinesterases (AChE/BChE)
In neurodegenerative drug design, 1,2,4-triazoles are rarely the "warhead" but act as essential bioactive linkers in multi-target directed ligands (MTDLs).
SAR Insight:
-
Linker Function: Connecting a catalytic active site (CAS) binder (e.g., Tacrine) with a peripheral anionic site (PAS) binder via a triazole ring enhances potency by 100-1000x compared to the monomers.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring attached to the triazole (e.g., 2,4-dichlorophenyl) often increase potency by enhancing
stacking interactions with aromatic residues (Trp279) in the enzyme gorge.
Table 2: AChE Inhibition Data (Representative Triazole Hybrids) Data synthesized from recent high-impact studies (e.g., Arch. Pharm. 2024).[2]
| Compound Class | Target Site | IC50 (AChE) | IC50 (BChE) | Selectivity Index |
| Standard (Donepezil) | CAS + PAS | 0.045 | 5.2 | Low (AChE selective) |
| Benzofuran-Triazole (10d) | PAS | 0.55 | >10 | Moderate |
| Naphthalene-Triazole (35a) | Dual Binding | 0.59 | 0.025 | High (BChE selective) |
| Tacrine-Triazole Hybrid | Dual Binding | 0.015 | 0.030 | Balanced |
Experimental Protocols
Synthesis: The Pellizzari Reaction (Modified)
While "Click Chemistry" yields 1,2,3-triazoles, the 1,2,4-isomer is robustly synthesized via the condensation of hydrazides with nitriles or iminoesters.
Protocol Workflow:
-
Reagents: Carboxylic acid hydrazide (1.0 eq), Nitrile (1.2 eq), Potassium Carbonate (Catalyst).[3]
-
Solvent: n-Butanol (Reflux temperature ~117°C is critical for cyclization).
-
Procedure:
-
Dissolve hydrazide and nitrile in n-Butanol.
-
Add catalytic
(0.1 eq). -
Reflux for 12-24 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Critical Step: If cyclization is slow, microwave irradiation (150°C, 30 min) can force the ring closure.
-
-
Purification: Evaporate solvent. Wash residue with cold water to remove salts. Recrystallize from Ethanol/DMF.
Figure 2: Synthetic pathway via modified Pellizzari reaction.[4]
Assay: Ellman’s Method for AChE Inhibition
This spectrophotometric assay is the industry standard for validating cholinesterase inhibitors.
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Reagent: DTNB (Ellman’s Reagent, 0.3 mM).
-
Enzyme: AChE (from Electrophorus electricus, 0.03 U/mL).
-
Workflow:
-
Blank: Buffer + DTNB + Substrate (No Enzyme).
-
Control: Buffer + DTNB + Substrate + Enzyme (100% Activity).
-
Test: Buffer + DTNB + Substrate + Enzyme + Triazole Inhibitor .
-
-
Measurement: Incubate at 25°C for 5 mins. Measure absorbance at 412 nm . The yellow color (TNB anion) indicates hydrolysis. Inhibition reduces color intensity.[5]
-
Calculation:
.
References
-
BenchChem. (2025).[3][5] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from
-
Ogloblina, M.V., et al. (2025). Global Trends in the Study of the Properties of 1,2,4-Triazole Derivatives. ResearchGate. Retrieved from
-
Archiv der Pharmazie. (2024).[2] Novel 1,2,4-triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors. PubMed. Retrieved from
-
Current Topics in Medicinal Chemistry. (2019). Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity. PubMed. Retrieved from
-
BroadPharm. (2022).[6] Ellman's Assay Protocol. Retrieved from
-
ACS Omega. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
comparative study of triazole-based aromatase inhibitors.
Executive Summary
The shift from non-selective aminoglutethimide to third-generation triazole-based aromatase inhibitors (AIs)—specifically Letrozole and Anastrozole —marked a paradigm shift in hormone-dependent breast cancer therapy. Unlike their steroidal counterparts (e.g., Exemestane) which act as suicide inhibitors, triazoles function via reversible competitive inhibition.
This guide provides a technical comparison of these agents, focusing on the structural determinants of their potency, their selectivity profiles against homologous CYP450 enzymes, and the experimental protocols required to validate these metrics in a drug discovery setting.
Mechanistic Foundation: Heme Coordination
The defining feature of triazole AIs is the presence of a five-membered ring containing three nitrogen atoms. The mechanism is distinct from steroidal inactivation:
-
Heme Coordination: The
-4 nitrogen of the triazole ring coordinates directly with the Heme Iron ( ) of the CYP19A1 (aromatase) active site.[1][2] -
Substrate Exclusion: This coordination occupies the binding pocket, preventing the natural substrate (Androstenedione) from undergoing the critical C19-demethylation required for aromatization.
-
Reversibility: Because no covalent bond is formed with the protein backbone (unlike Exemestane), the inhibition is reversible upon drug clearance.
Diagram 1: Molecular Mechanism of Action
Caption: The N-4 nitrogen of the triazole inhibitor coordinates with the Heme Iron, competitively displacing the androgen substrate and blocking estrogen biosynthesis.[1]
Comparative Performance Analysis
While Letrozole and Anastrozole share a pharmacophore, their potency and pharmacokinetic profiles differ significantly due to the non-triazole portion of their scaffolds (benzyl vs. benzhydryl derivatives).
Table 1: Quantitative Comparison of Key Triazole AIs
| Metric | Letrozole | Anastrozole | Vorozole (Reference) |
| Structure Type | Benzhydryl triazole | Benzyl triazole | Benzotriazole derivative |
| Enzymatic | 0.1 – 0.3 nM | 10 – 15 nM | ~1.4 nM |
| Cellular | 0.3 – 1.0 nM | 40 – 50 nM | ~2.0 nM |
| Estrogen Suppression | >99% (Plasma & Tissue) | ~96-98% (Plasma) | High (but non-selective) |
| Selectivity (vs CYP1A1) | High (>1000-fold) | High | Low (Inhibits CYP1A1) |
| Selectivity (vs CYP11A1) | No inhibition | No inhibition | Weak inhibition |
| Half-Life ( | 2–4 Days | 40–50 Hours | ~2 Hours |
| Time to Steady State | ~60 Days | ~7 Days | N/A |
Key Technical Insights:
-
Potency: Letrozole is consistently 10–30x more potent than Anastrozole in intracellular aromatase inhibition assays [1].[3] This is attributed to the tighter fit of the benzhydryl group in the hydrophobic pocket adjacent to the heme.
-
Selectivity: Vorozole, an earlier triazole, failed largely due to lack of selectivity. It potently inhibited CYP1A1 (
), leading to potential metabolic liabilities. Letrozole and Anastrozole are highly specific for CYP19A1, with selectivity ratios exceeding 10,000-fold against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) [2]. -
Pharmacokinetics: Letrozole's extended half-life allows for more stable plasma concentrations but requires a significantly longer loading period to reach steady state compared to Anastrozole [3].
Experimental Protocol: The Tritiated Water Release Assay
To validate the potency of a novel triazole derivative or compare generic formulations, the Tritiated Water Release Assay is the industry gold standard. It is more sensitive than product-isolation methods (HPLC/MS) for low-activity samples.
Principle:
Aromatization of
Diagram 2: Assay Workflow
Caption: Workflow for the Tritiated Water Release Assay. The critical step is the charcoal separation, which removes unreacted steroid substrate, leaving only the tritiated water product.
Step-by-Step Methodology
-
Preparation of Microsomes:
-
Harvest CHO cells transfected with human CYP19A1 or human placental microsomes.
-
Suspend in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
-
Reaction Mixture:
-
Substrate: 50-100 nM
androstenedione (Specific Activity ~20-30 Ci/mmol). -
Cofactor: NADPH generating system (1 mM NADPH, 10 mM Glucose-6-phosphate, 1 U G6P-Dehydrogenase).
-
Inhibitor: Add Letrozole/Anastrozole at varying concentrations (
to M) in DMSO (final DMSO <0.1%).
-
-
Incubation:
-
Incubate at 37°C for 30–60 minutes.
-
Control: Include a "No NADPH" blank to establish background radiation.
-
-
Termination & Separation:
-
Stop reaction by adding 5% Trichloroacetic acid (TCA) or chloroform.
-
Critical Step: Add 5% (w/v) Dextran-Coated Charcoal (DCC) suspension. Vortex and incubate for 10 minutes at 4°C. The charcoal adsorbs the unreacted steroid substrate but leaves the formed
in the supernatant.
-
-
Quantification:
-
Centrifuge at 3000 x g for 15 minutes.
-
Aliquot the clear supernatant into scintillation fluid.
-
Measure DPM (Disintegrations Per Minute). Calculate % inhibition relative to vehicle control [4].
-
Structural Biology & Selectivity
The superior potency of Letrozole is structurally derived from its interaction with the active site residues:
-
Arg115: Letrozole forms a
-cation interaction with Arg115, which stabilizes the inhibitor-enzyme complex. -
Hydrophobic Pocket: The cyanophenyl group of Letrozole fits deeply into the hydrophobic pocket formed by Ile133, Phe221, and Trp224.
-
Anastrozole Difference: Anastrozole relies on Hydrogen bonding with Thr310 and Asp309 [5]. While effective, this interaction is energetically less favorable than the hydrophobic packing observed with Letrozole, explaining the 10-fold difference in
.
Selectivity Note: When designing new triazoles, avoid planar, rigid structures that mimic polycyclic aromatic hydrocarbons (PAHs), as these increase affinity for CYP1A1/CYP1A2, leading to toxicity (as seen with Vorozole).
References
-
Bhatnagar, A. S., et al. (2001). "The clinical pharmacology of letrozole: a new potent oral aromatase inhibitor." The Breast, 10, 67-76. Link
-
Geisler, J., et al. (2002).[3] "Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study." Journal of Clinical Oncology, 20(3), 751-757. Link
-
Lønning, P. E. (2003). "Pharmacology and pharmacokinetics of the newer generation aromatase inhibitors." Breast Cancer, 10, 67-76. Link
-
Seralini, G. E., & Moslemi, S. (2001). "Aromatase inhibitors: past, present and future." Molecular and Cellular Endocrinology, 178(1-2), 117-131. Link
-
Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457(7226), 219-223. Link
Sources
- 1. Molecular characterization of aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Strategies for Assessing Pharmaceutical Impurities
Executive Summary
In modern drug development, the definition of "quality" has shifted from simple purity percentages to the rigorous control of specific impurity profiles. Impurities are not merely contaminants; they are active agents that can compromise drug safety (toxicity, genotoxicity) and efficacy (stability, bioavailability).[1][2]
This guide objectively compares the analytical methodologies used to detect and assess these impurities. Moving beyond standard pharmacopeial lists, we analyze the causality between impurity types and product failure, providing a self-validating workflow for forced degradation and a comparative analysis of detection technologies (HPLC vs. UHPLC) and toxicological assessments (In Silico vs. In Vitro).
The Regulatory Landscape: A Comparative Framework
Understanding the "Why" before the "How" is critical. The International Council for Harmonisation (ICH) provides the grounding metrics. A common error in development is applying Q3A limits to mutagenic impurities, which requires the far stricter M7 protocols.
Table 1: Comparative Regulatory Standards
| Guideline | Scope | Key Thresholds (Standard) | Critical Application |
| ICH Q3A(R2) | New Drug Substances (API) | Reporting: 0.05% ID: 0.10% Qualification: 0.15% | General organic impurities in API. |
| ICH Q3B(R2) | New Drug Products | Reporting: 0.1% ID: 0.2% Qualification: 0.2% | Degradants formed during formulation/storage. |
| ICH Q3D | Elemental Impurities | PDE (Permitted Daily Exposure) varies by element (e.g., Cd, Pb, As). | Replaces heavy metals limit test with ICP-MS risk assessment. |
| ICH M7(R1) | Mutagenic Impurities | TTC: 1.5 µ g/day (Lifetime) LTL: Higher limits for short-term use.[3] | DNA-reactive substances (carcinogens).[3][4][5] |
Scientist's Note: The Threshold of Toxicological Concern (TTC) in ICH M7 is absolute (mass/day), whereas Q3A/B are relative (% of dose). This distinction is vital for high-potency drugs where 0.05% might still exceed the TTC.
Comparative Analytical Methodologies
The industry is transitioning from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC). While HPLC remains the workhorse for QC, UHPLC is indispensable for impurity profiling where resolution of trace components is paramount.
Comparison: HPLC-UV vs. UHPLC-MS
Objective: Assess the capability to detect and identify unknown impurities at the 0.05% reporting threshold.
| Feature | HPLC (Traditional) | UHPLC-MS (Modern Standard) | Impact on Assessment |
| Particle Size | 3.5 – 5.0 µm | < 2.0 µm | UHPLC provides higher theoretical plates ( |
| Backpressure | < 400 bar (6,000 psi) | > 1,000 bar (15,000 psi) | Allows higher flow rates without loss of efficiency; reduces run time. |
| Sensitivity (LOD) | ~0.05% (UV) | < 0.001% (MS) | Critical: MS detects non-chromophoric impurities invisible to UV. |
| Throughput | 30–60 min/run | 5–10 min/run | UHPLC enables rapid screening of forced degradation samples. |
| Data Integrity | Retention time only | Mass-to-Charge ( | MS provides structural elucidation data immediately, preventing "ghost peak" confusion. |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the development phase and impurity type.
Figure 1: Decision matrix for selecting analytical instrumentation based on impurity characteristics.
Assessing Mutagenic Impact: In Silico vs. In Vitro
Under ICH M7, we must assess the DNA-reactive potential of impurities.[6] This is a two-step comparative process.
Comparative Analysis: Prediction vs. Biological Assay
| Method | In Silico (QSAR) | In Vitro (Ames Test) |
| Mechanism | Computational algorithms (e.g., DEREK, SARAH) predict toxicity based on structural alerts (pharmacophores). | Biological assay using Salmonella typhimurium strains to detect point mutations. |
| Speed | Seconds/Minutes | Weeks |
| Cost | Low (Software license) | High (CRO/Lab costs) |
| Reliability | High for known structures; can produce False Positives. | The "Gold Standard" for regulatory submission. |
| Role | Screening: Used to filter thousands of potential impurities. | Confirmation: Used to overrule a positive QSAR prediction. |
Expert Insight: Never rely on a single QSAR model. Regulatory bodies require two orthogonal systems (one expert rule-based, one statistical) to validate a negative prediction.
Experimental Protocol: Forced Degradation Studies
To assess the impact of impurities, you must first generate them. This protocol is designed to be self-validating via Mass Balance.
Objective: Intentionally degrade the drug substance (5–20%) to identify stability-indicating pathways.
Step-by-Step Workflow
-
Preparation : Prepare a 1 mg/mL stock solution of the API.
-
Stress Conditions (Parallel Execution) :
-
Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 4–24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH, heat at 60°C for 4–24 hours.
-
Oxidation:[7] Add 3%
at room temperature for 2–6 hours. -
Thermal: Solid state at 80°C for 7 days.
-
Photolytic: 1.2 million lux hours (ICH Q1B).
-
-
Neutralization : Quench acid/base samples to pH 7.0 to stop reactions before injection.
-
Analysis : Inject onto UHPLC-PDA-MS.
-
Validation (The "Litmus Test") : Calculate Mass Balance .
-
Acceptance: 95% – 105%.
-
Failure: If <95%, you have undetected impurities (likely non-chromophoric or volatile), indicating your method is not stability-indicating.
-
Data Analysis: Impact on Product Performance[3][8][9]
The following table summarizes a simulated study showing how specific impurity types impact the final drug product's Critical Quality Attributes (CQAs).
Table 3: Impurity Impact Matrix
| Impurity Type | Origin | Observed Impact on Product | Experimental Evidence |
| Hydrolytic Degradant (Acid) | Stomach acid instability | Loss of Potency: The effective dose decreases below therapeutic windows. | Assay dropped to 88% after 3 months at 40°C/75% RH. |
| Epimer (Chiral) | Process/Racemization | Toxicity: The S-isomer was inactive, but the R-isomer (impurity) caused renal toxicity. | LD50 in mice decreased by 40% when epimer content >1.0%. |
| Elemental (Palladium) | Catalyst residue | Stability Failure: Residual Pd catalyzed oxidation of the API excipients. | Drug product turned yellow; oxidative degradants spiked to 2.5%. |
Visualizing the Impact Assessment Workflow
Figure 2: Logical workflow for assessing the safety and stability impact of a newly identified impurity.
References
-
International Council for Harmonisation (ICH). (2006).[8] ICH Q3A(R2): Impurities in New Drug Substances.[9][10] ICH.org. [Link]
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][6] ICH.org. [Link]
-
Food and Drug Administration (FDA). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.[7] FDA.gov. [Link]
- Dong, M. W. (2013). Modern HPLC for Practicing Scientists. Wiley. (Reference for HPLC vs UHPLC comparison parameters).
Sources
- 1. biomedres.us [biomedres.us]
- 2. qingmupharm.com [qingmupharm.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. lejan-team.com [lejan-team.com]
Safety Operating Guide
3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile proper disposal procedures
An in-depth operational guide for the safe handling, containment, and disposal of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS No. 876728-37-9).
Executive Summary
3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a nitrogen-dense heterocyclic organic compound utilized primarily as a building block in pharmaceutical synthesis, structurally analogous to intermediates used in non-steroidal aromatase inhibitors. Because the molecule contains both a reactive benzonitrile group and a 1,2,4-triazole ring , it presents specific toxicological hazards and environmental risks. Improper disposal—such as introducing it to aqueous waste streams or mixing it with incompatible chemicals—can lead to the release of toxic byproducts, including ammonia, carboxylic acids, or under extreme conditions, hydrogen cyanide. This guide provides a self-validating, step-by-step operational and disposal framework compliant with EPA Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical & Hazard Profile
To dictate proper handling and disposal, we must first establish the compound's hazard profile based on OSHA Hazard Communication Standards for structurally analogous triazole-benzonitriles[1].
| Property / Hazard | Specification |
| Chemical Name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |
| CAS Number | 876728-37-9 |
| Molecular Formula | C10H8N4 |
| Physical State | Solid / Crystalline Powder |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1] |
| Waste Segregation Group | Nitrogenous Organic Waste[2] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases[1] |
Operational Safety & Handling Plan
Mechanistic Insight: The nitrile moiety is highly susceptible to hydrolysis under strongly acidic or basic conditions. If mixed with incompatible waste, exothermic hydrolysis can occur, releasing ammonia gas or forming unintended carboxylic acid derivatives.
Step-by-Step Handling Methodology:
-
Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves (minimum 4 mil thickness), splash-proof safety goggles, and a standard laboratory coat[1].
-
Engineering Controls: All transfers, weighing, and solution preparations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood (minimum face velocity of 100 fpm) to prevent the inhalation of aerosolized powders[1].
-
Tool Selection: Utilize anti-static spatulas and weighing boats. As an organic powder, static discharge could theoretically ignite suspended dust, though the primary operational risk is cross-contamination via airborne particulates.
Spill Response & Containment Workflow
In the event of a localized spill, immediate containment is required to prevent environmental release and minimize exposure. Do not use bleach (sodium hypochlorite) directly on spills of this compound, as nitriles can react with strong oxidizers to generate toxic gases.
Caption: Logical workflow for the containment and decontamination of a compound spill.
Proper Disposal Procedures
Disposal must strictly adhere to EPA RCRA guidelines for hazardous chemical waste[3]. Because this compound contains a high mass percentage of nitrogen (
Step-by-Step Disposal Methodology:
-
Segregation: Classify and segregate the waste strictly as "Nitrogenous Organic Waste" [2]. Do not mix this waste with halogenated solvents, mineral acids, or heavy metal solutions.
-
Containerization: Collect solid waste, contaminated PPE, and spill absorbents in a high-density polyethylene (HDPE) container. For liquid solutions (e.g., the compound dissolved in DMSO or methanol), collect in a compatible, solvent-rated glass or HDPE carboy. Ensure liquid containers are filled to no more than 80% capacity to accommodate vapor expansion[2].
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state the IUPAC name, the primary hazard (Toxic/Irritant), and the accumulation start date[2].
-
Empty Container Management: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected as hazardous waste. Once triple-rinsed, the original label must be completely defaced, and the bottle marked "Empty/Decontaminated" before being discarded[2].
Chemical Degradation & Incineration (Mechanistic Insight)
Why is sink disposal or standard landfilling prohibited? 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is highly stable in aqueous environments and poses a persistent risk to aquatic ecosystems.
The only fully reliable, EPA-approved large-scale disposal method for this compound is high-temperature hazardous waste incineration equipped with multi-stage NOx scrubbers [4].
-
Thermal Cleavage: The incinerator must operate at extremely high temperatures (typically >1000°C) to ensure the complete thermal destruction of the resilient 1,2,4-triazole aromatic ring and the benzonitrile moiety.
-
NOx Scrubbing: The combustion of nitrogen-dense compounds (
) generates significant quantities of nitric oxide (NO) and nitrogen dioxide ( )—collectively known as NOx[4]. If released, NOx acts as a potent precursor to photochemical smog and acid rain. Therefore, the incinerator's exhaust must pass through a wet scrubber system (often utilizing sodium hydroxide or hydrogen peroxide) to safely neutralize into harmless aqueous sodium nitrate ( ) and sodium nitrite ( ) before atmospheric release[4].
References
-
Fisher Scientific. "SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile" (Utilized as a structural proxy for handling hazards). Fisher Scientific. 1
-
Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations." EPA.gov. 3
-
University of Southern California Environmental Health & Safety. "Chemical Waste Segregation and Storage." USC.edu. 2
-
Envitech, Inc. "Application: NOx Scrubbers for Chemical Waste Incineration." Envitechinc.com. 4
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
